Rauvotetraphylline A
Description
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Properties
Molecular Formula |
C20H26N2O3 |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
(1R,12R,14R)-14-[(E)-1-hydroxybut-2-en-2-yl]-13-(hydroxymethyl)-16-methyl-3,16-diazatetracyclo[10.3.1.02,10.04,9]hexadeca-2(10),4(9),5,7-tetraen-7-ol |
InChI |
InChI=1S/C20H26N2O3/c1-3-11(9-23)13-7-19-20-15(8-18(22(19)2)16(13)10-24)14-6-12(25)4-5-17(14)21-20/h3-6,13,16,18-19,21,23-25H,7-10H2,1-2H3/b11-3-/t13-,16?,18+,19+/m0/s1 |
InChI Key |
MVGDPTFDPKCFEM-LRVANEGSSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Rauvotetraphylline A chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rauvotetraphylline A is a monoterpenoid indole (B1671886) alkaloid isolated from the aerial parts of Rauvolfia tetraphylla, a plant belonging to the Apocynaceae family. This family of plants is a rich source of structurally diverse and biologically active alkaloids, many of which have found applications in traditional and modern medicine. This compound belongs to the sarpagine (B1680780) class of indole alkaloids, which are characterized by a complex pentacyclic ring system. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, isolation, and biological activities of this compound, based on available scientific literature.
Chemical Structure and Properties
This compound possesses a unique and complex molecular architecture. Its structure was elucidated through extensive spectroscopic analysis, including High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), and one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy.
Table 1: Physicochemical and Spectroscopic Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₆N₂O₃ | [1] |
| Molecular Weight | 342.43 g/mol | [1] |
| Appearance | Amorphous powder | [1] |
| HRESIMS (m/z) | [M+H]⁺ 343.2024 (calcd. for C₂₀H₂₇N₂O₃, 343.2021) | [1] |
| UV (MeOH) λₘₐₓ (log ε) | 211 (4.35), 275 (3.80) nm | [1] |
| IR (KBr) νₘₐₓ | 3407, 2925, 1630, 1468, 1235, 1035 cm⁻¹ | [1] |
Table 2: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)
| Position | δ ppm | Multiplicity (J in Hz) |
| 3 | 3.85 | m |
| 5 | 3.25 | m |
| 6α | 2.10 | m |
| 6β | 2.65 | m |
| 9 | 6.82 | d (2.0) |
| 10 | 6.62 | dd (8.5, 2.0) |
| 12 | 7.11 | d (8.5) |
| 14α | 1.95 | m |
| 14β | 2.30 | m |
| 15 | 2.55 | m |
| 16 | 2.90 | m |
| 17α | 1.50 | m |
| 17β | 1.75 | m |
| 18 | 1.16 | d (6.3) |
| 19 | 5.51 | q (6.3) |
| 21α | 4.10 | d (12.0) |
| 21β | 4.25 | d (12.0) |
| N(4)-Me | 2.45 | s |
Table 3: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)
| Position | δ ppm |
| 2 | 135.5 |
| 3 | 58.9 |
| 5 | 52.1 |
| 6 | 21.5 |
| 7 | 108.9 |
| 8 | 128.1 |
| 9 | 110.1 |
| 10 | 118.9 |
| 11 | 149.8 |
| 12 | 122.5 |
| 13 | 145.2 |
| 15 | 35.1 |
| 16 | 60.2 |
| 17 | 30.5 |
| 18 | 12.5 |
| 19 | 125.8 |
| 20 | 135.1 |
| 21 | 65.8 |
| N(4)-Me | 42.3 |
Experimental Protocols
Isolation and Purification of this compound
The following protocol is a summary of the method described by Gao et al. (2012) for the isolation of this compound from the aerial parts of Rauvolfia tetraphylla.
References
Spectroscopic and Structural Elucidation of Rauvotetraphylline A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data and structural elucidation of Rauvotetraphylline A, a monoterpene indole (B1671886) alkaloid. The information presented is compiled from the primary literature and is intended to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.
High-Resolution Mass Spectrometry (MS) Data
High-resolution electrospray ionization mass spectrometry (HRESIMS) was employed to determine the elemental composition of this compound. The analysis yielded a positively charged molecular ion, providing a precise mass measurement that is crucial for formula determination.
| Parameter | Observed Value | Calculated Value |
| Molecular Formula | C₂₀H₂₆N₂O₃ | - |
| [M+H]⁺ (m/z) | 343.2024 | 343.2021 |
Nuclear Magnetic Resonance (NMR) Spectroscopic Data
The structural framework of this compound was elucidated through extensive one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy. The ¹H and ¹³C NMR data, acquired in deuterated methanol (B129727) (CD₃OD), are summarized below.
¹³C NMR Data (100 MHz, CD₃OD)
The ¹³C NMR spectrum revealed 20 distinct carbon signals, consistent with the proposed molecular formula. The chemical shifts are indicative of the alkaloidal skeleton, including aromatic, olefinic, and aliphatic carbons.
| Position | Chemical Shift (δc) | Type |
| 2 | 104.9 | CH |
| 3 | 47.9 | CH |
| 5 | 53.4 | CH₂ |
| 6 | 22.8 | CH₂ |
| 7 | 108.8 | C |
| 8 | 128.4 | C |
| 9 | 119.2 | CH |
| 10 | 111.9 | CH |
| 11 | 157.9 | C |
| 12 | 102.5 | CH |
| 13 | 138.8 | C |
| 14 | 33.6 | CH₂ |
| 15 | 32.3 | CH |
| 16 | 55.4 | CH |
| 17 | 53.4 | CH₂ |
| 18 | 12.8 | CH₃ |
| 19 | 123.6 | CH |
| 20 | 133.8 | C |
| 21 | 59.8 | CH₂ |
| OCH₃-16 | 52.8 | CH₃ |
¹H NMR Data (400 MHz, CD₃OD)
The ¹H NMR spectrum provided detailed information about the proton environment in this compound. The chemical shifts, multiplicities, and coupling constants were essential for assigning the proton signals to their respective positions in the molecule.
| Position | Chemical Shift (δH) | Multiplicity | J (Hz) |
| 2 | 4.09 | s | |
| 3 | 3.51 | m | |
| 5α | 3.28 | m | |
| 5β | 3.09 | m | |
| 6α | 2.10 | m | |
| 6β | 1.95 | m | |
| 9 | 7.11 | d | 8.5 |
| 10 | 6.62 | dd | 8.5, 2.0 |
| 12 | 6.82 | d | 2.0 |
| 14α | 2.89 | dd | 14.0, 4.0 |
| 14β | 2.76 | dd | 14.0, 6.0 |
| 15 | 2.65 | m | |
| 16 | 2.26 | d | 2.0 |
| 17α | 3.15 | m | |
| 17β | 2.95 | m | |
| 18 | 1.68 | d | 6.3 |
| 19 | 5.51 | q | 6.3 |
| 21α | 4.15 | d | 11.5 |
| 21β | 3.98 | d | 11.5 |
| OCH₃-16 | 3.75 | s |
Experimental Protocols
Isolation of this compound
The aerial parts of Rauvolfia tetraphylla were the source material for the isolation of this compound. The dried and powdered plant material underwent extraction with methanol (MeOH). The resulting crude extract was then subjected to a series of chromatographic techniques for purification. This multi-step process involved separation over silica (B1680970) gel columns, followed by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
Spectroscopic Analysis
NMR spectra were acquired on a Bruker AV-400 spectrometer. The ¹H NMR spectra were recorded at 400 MHz and the ¹³C NMR spectra at 100 MHz. Chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent signals (CD₃OD: δH 3.30, δC 49.0).
High-resolution mass spectrometry (HRESIMS) was performed on a VG Auto-Spec 3000 spectrometer to obtain precise mass-to-charge ratio (m/z) data.
Workflow for Structure Elucidation
The logical process for the structural determination of this compound is outlined in the diagram below. This workflow illustrates the key stages from the initial analysis of the plant material to the final confirmation of the chemical structure.
Initial Biological Activity Screening of Rauvotetraphylline A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rauvotetraphylline A is a novel indole (B1671886) alkaloid isolated from Rauvolfia tetraphylla, a plant with a rich history in traditional medicine for treating a variety of ailments, including hypertension, snakebites, and skin diseases.[1][2][3] The diverse pharmacological activities reported for Rauvolfia tetraphylla extracts, such as antimicrobial, anti-inflammatory, antioxidant, and cytotoxic effects, underscore the therapeutic potential of its constituent compounds.[1][2][3] This technical guide provides a framework for the initial biological activity screening of this compound, outlining key experimental protocols and data presentation strategies to facilitate its evaluation as a potential drug lead.
While comprehensive biological data for this compound is still emerging, this document leverages established screening methodologies for natural products to propose a robust initial assessment pipeline. The following sections detail protocols for cytotoxicity, anti-inflammatory, antimicrobial, and antioxidant assays, which represent the foundational screening panel for novel bioactive compounds.
Data Presentation: Summary of Potential Biological Activities
To effectively evaluate the initial biological profile of this compound, quantitative data from primary screening assays should be organized into clear and concise tables. The following tables provide templates for presenting anticipated data from cytotoxicity, anti-inflammatory, antimicrobial, and antioxidant assays.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Assay Type | Incubation Time (h) | IC₅₀ (µM) |
| HeLa (Cervical Cancer) | MTT | 24 | |
| 48 | |||
| 72 | |||
| BT-474 (Breast Cancer) | Neutral Red Uptake | 24 | |
| 48 | |||
| 72 | |||
| V79 (Normal Fibroblast) | MTT | 24 | |
| 48 | |||
| 72 |
IC₅₀: Half-maximal inhibitory concentration. Data is hypothetical and for illustrative purposes.
Table 2: Anti-inflammatory Activity of this compound
| Assay Model | Test Substance | Dose/Concentration | Inhibition of Edema (%) |
| Carrageenan-induced Rat Paw Edema | This compound | 10 mg/kg | |
| 20 mg/kg | |||
| 40 mg/kg | |||
| Indomethacin (B1671933) (Standard) | 10 mg/kg | ||
| Nitric Oxide (NO) Inhibition in RAW 264.7 cells | This compound | 10 µM | |
| 25 µM | |||
| 50 µM | |||
| L-NAME (Standard) | 100 µM |
Data is hypothetical and for illustrative purposes.
Table 3: Antimicrobial Activity of this compound
| Microorganism | Assay Method | MIC (µg/mL) | MBC/MFC (µg/mL) | Zone of Inhibition (mm) |
| Staphylococcus aureus (Gram-positive) | Broth Microdilution | |||
| Disk Diffusion | ||||
| Escherichia coli (Gram-negative) | Broth Microdilution | |||
| Disk Diffusion | ||||
| Candida albicans (Fungus) | Broth Microdilution | |||
| Disk Diffusion |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; MFC: Minimum Fungicidal Concentration. Data is hypothetical and for illustrative purposes.
Table 4: Antioxidant Activity of this compound
| Assay | Test Substance | IC₅₀ (µg/mL) |
| DPPH Radical Scavenging | This compound | |
| Ascorbic Acid (Standard) | ||
| β-Carotene Bleaching | This compound | |
| BHT (Standard) |
IC₅₀: Half-maximal inhibitory concentration. Data is hypothetical and for illustrative purposes.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of initial screening results. The following are standard protocols for the key assays.
In Vitro Cytotoxicity Assays
Cytotoxicity assays are fundamental in early drug discovery to assess the potential of a compound to kill cells or inhibit their proliferation.[4]
a) MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[5] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[6]
-
Cell Culture: Plate cells (e.g., HeLa, BT-474, V79) in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.[6]
-
Treatment: Treat cells with various concentrations of this compound and a vehicle control. Incubate for 24, 48, and 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan (B1609692) crystals.[5]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
b) Neutral Red Uptake Assay
This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.[6]
-
Cell Culture and Treatment: Follow the same procedure as the MTT assay.
-
Neutral Red Addition: After the treatment period, remove the media and add 100 µL of neutral red solution (50 µg/mL in media) to each well. Incubate for 3 hours.
-
Washing and Destaining: Wash the cells with PBS and then add 150 µL of destain solution (1% acetic acid in 50% ethanol) to each well.
-
Measurement: Shake the plate for 10 minutes and read the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.
Anti-inflammatory Assays
a) In Vivo: Carrageenan-Induced Rat Paw Edema
This is a widely used model for evaluating the anti-inflammatory activity of compounds.[7]
-
Animals: Use male Wistar rats (150-200 g).
-
Treatment: Administer this compound (e.g., 10, 20, 40 mg/kg, p.o.) or a standard drug like indomethacin (10 mg/kg, p.o.) one hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, 5, and 6 hours after carrageenan injection.[7]
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group.
b) In Vitro: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).
-
Cell Culture: Plate RAW 264.7 cells in a 96-well plate and incubate for 24 hours.
-
Treatment: Pre-treat cells with various concentrations of this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Measurement of Nitrite (B80452): Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent system.
-
Data Analysis: Calculate the percentage of NO inhibition and determine the IC₅₀ value.
Antimicrobial Assays
a) Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
-
Preparation: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate with appropriate broth.
-
Inoculation: Add a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli, C. albicans) to each well.
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
MBC/MFC Determination: To determine the Minimum Bactericidal/Fungicidal Concentration, subculture the contents of the wells with no visible growth onto agar (B569324) plates. The lowest concentration that results in no growth on the agar plate is the MBC/MFC.
b) Disk Diffusion Method
This is a qualitative method to assess antimicrobial activity.
-
Preparation: Inoculate a sterile agar plate with a standardized suspension of the test microorganism.
-
Disk Application: Place sterile paper disks impregnated with a known concentration of this compound onto the agar surface.
-
Incubation: Incubate the plates under appropriate conditions.
-
Measurement: Measure the diameter of the zone of inhibition around each disk.
Antioxidant Assays
a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.[8]
-
Reaction Mixture: Mix various concentrations of this compound with a methanolic solution of DPPH.[8]
-
Incubation: Incubate the mixture in the dark for 30 minutes.[8]
-
Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
Data Analysis: Calculate the percentage of scavenging activity and determine the IC₅₀ value. Ascorbic acid is commonly used as a positive control.[8]
b) β-Carotene Bleaching Assay
This assay evaluates the ability of an antioxidant to prevent the oxidative discoloration of β-carotene.
-
Emulsion Preparation: Prepare a β-carotene/linoleic acid emulsion.
-
Reaction: Add aliquots of the emulsion to a 96-well plate containing various concentrations of this compound.
-
Incubation: Incubate the plate at 45°C and measure the absorbance at 470 nm at regular intervals.
-
Data Analysis: A slower rate of β-carotene bleaching in the presence of the compound indicates antioxidant activity.
Mandatory Visualizations
Experimental Workflow for Initial Biological Screening
Caption: Workflow for the initial biological activity screening of this compound.
Potential Anti-inflammatory Signaling Pathway
Caption: Hypothesized anti-inflammatory mechanism of this compound.
Conclusion
The initial biological screening of this compound is a critical step in evaluating its therapeutic potential. The protocols and data presentation formats outlined in this guide provide a comprehensive framework for conducting and reporting these foundational studies. A systematic approach, beginning with broad-spectrum activity screening, will enable the efficient identification of the most promising pharmacological properties of this novel indole alkaloid, paving the way for more detailed mechanistic studies and preclinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of in-vitro antibacterial activity and anti-inflammatory activity for different extracts of Rauvolfia tetraphylla L. root bark - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phytochemical Screening and Biological Activity of Female and Male Cones from Pinus nigra subsp. laricio (Poir.) Maire | MDPI [mdpi.com]
Rauvotetraphylline A: An Examination of Its In Vitro Cytotoxic Activity
A comprehensive review of the existing scientific literature reveals that Rauvotetraphylline A, an indole (B1671886) alkaloid isolated from Rauvolfia tetraphylla, has not demonstrated significant in vitro cytotoxic activity against a range of human cancer cell lines. This finding contrasts with the notable cytotoxic effects exhibited by crude extracts of the Rauvolfia tetraphylla plant, which have been shown to induce apoptosis and inhibit cancer cell proliferation. This guide synthesizes the available data on this compound and contextualizes it within the broader cytotoxic profile of Rauvolfia tetraphylla and its other constituent alkaloids.
Summary of Quantitative Cytotoxicity Data
Studies on isolated this compound have consistently reported a lack of potent cytotoxic activity. The available data is summarized in the table below.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| This compound | HL-60 (Human promyelocytic leukemia) | MTT | >40 | [1] |
| SMMC-7721 (Human hepatoma) | MTT | >40 | [1] | |
| A-549 (Human lung carcinoma) | MTT | >40 | [1] | |
| MCF-7 (Human breast adenocarcinoma) | MTT | >40 | [1] | |
| SW-480 (Human colon adenocarcinoma) | MTT | >40 | [1] |
Table 1: In Vitro Cytotoxicity of this compound. The data indicates that this compound did not inhibit the growth of the tested cancer cell lines by 50% even at the highest tested concentration of 40 µM.
In contrast, various extracts of Rauvolfia tetraphylla have shown significant cytotoxic potential. For instance, a methanol (B129727) extract of the fruit exhibited an IC50 value of 74.84 µg/mL against the MDA-MB-231 breast cancer cell line. Similarly, other alkaloids isolated from the plant, such as reserpine (B192253) and ajmaline, have been investigated for their anticancer properties.
Experimental Protocols
The primary method utilized to assess the cytotoxic activity of this compound was the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
MTT Assay Protocol
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Workflow for a Typical MTT Assay:
Figure 1. A generalized workflow for the MTT cytotoxicity assay.
Signaling Pathways and Mechanism of Action
Given the lack of significant cytotoxic activity for this compound, there is no established signaling pathway through which it induces cell death.
However, studies on the crude extracts of Rauvolfia tetraphylla have provided insights into potential mechanisms of cytotoxicity. Research on a methanolic extract of the plant in triple-negative breast cancer cells (MDA-MB-231) has suggested the involvement of the Hippo signaling pathway. This pathway plays a crucial role in regulating cell proliferation and apoptosis. The extract was found to upregulate the pro-apoptotic protein BAX and downregulate the anti-apoptotic protein Bcl-2, leading to the induction of apoptosis.
Proposed Apoptotic Pathway for Rauvolfia tetraphylla Extract:
Figure 2. A diagram illustrating the proposed mechanism of apoptosis induced by Rauvolfia tetraphylla extract via the Hippo signaling pathway.
Conclusion
References
Unveiling the Anti-Inflammatory Potential of Rauvotetraphylline A: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rauvotetraphylline A, an indole (B1671886) alkaloid isolated from Rauvolfia tetraphylla, is emerging as a compound of interest within the scientific community. While research specifically detailing the anti-inflammatory effects of this compound is nascent, the well-documented anti-inflammatory properties of Rauvolfia tetraphylla extracts suggest a promising therapeutic potential for its constituent alkaloids. This technical guide synthesizes the current understanding of the anti-inflammatory activity associated with Rauvolfia tetraphylla and extrapolates the potential mechanisms through which this compound may exert its effects. This document aims to provide a foundational resource for researchers and professionals in drug development by outlining potential signaling pathways and suggesting experimental frameworks for future investigation.
Introduction: The Therapeutic Landscape of Rauvolfia tetraphylla
Rauvolfia tetraphylla, a plant belonging to the Apocynaceae family, has a rich history in traditional medicine for treating a variety of ailments, including hypertension and snakebites.[1] Modern phytochemical analysis has revealed a complex mixture of bioactive compounds, predominantly indole alkaloids, which are believed to be responsible for its diverse pharmacological activities.[1][2] Among these activities, the anti-inflammatory properties of crude extracts from the leaves, stems, and roots have been noted, paving the way for the investigation of its individual chemical constituents.[1][3] this compound is one of the several indole alkaloids isolated from this plant.[1][2] While direct evidence for its anti-inflammatory action is not yet available in published literature, its chemical structure as an indole alkaloid provides a strong rationale for investigating its potential in modulating inflammatory responses.
Potential Anti-Inflammatory Mechanisms of Action
Based on the known mechanisms of other anti-inflammatory natural products, particularly alkaloids, this compound could potentially exert its effects through the modulation of key signaling pathways involved in the inflammatory cascade. The following sections outline the hypothetical mechanisms that warrant investigation.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory process, regulating the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[4][5] Many natural compounds exert their anti-inflammatory effects by inhibiting this pathway.[6][7][8][9][10]
Hypothesized Mechanism of this compound:
This compound may inhibit the NF-κB pathway by:
-
Preventing the degradation of IκBα, the inhibitory protein of NF-κB.
-
Inhibiting the nuclear translocation of the active p65 subunit of NF-κB.
-
Directly inhibiting the binding of NF-κB to DNA.
Modulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical regulator of inflammation.[11][12][13][14] It comprises a cascade of proteins, including ERK, JNK, and p38 MAPK, that, upon activation, lead to the production of inflammatory mediators.[15]
Hypothesized Mechanism of this compound:
This compound could potentially modulate the MAPK pathway by:
-
Inhibiting the phosphorylation of key MAPK proteins like p38, JNK, and ERK.
-
Downregulating the expression of upstream kinases in the MAPK cascade.
Proposed Experimental Protocols for Investigation
To validate the anti-inflammatory effects of this compound, a systematic experimental approach is necessary. The following protocols are proposed as a starting point for in vitro and in vivo studies.
In Vitro Studies
Cell Line: Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells are a standard model for in vitro inflammation studies.
Experimental Workflow:
Methodologies:
-
Cell Viability Assay (MTT): To determine the non-toxic concentrations of this compound.
-
Nitric Oxide (NO) Assay: Measurement of NO production in the cell supernatant using the Griess reagent.
-
Enzyme-Linked Immunosorbent Assay (ELISA): Quantification of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture medium.
-
Western Blot Analysis: To determine the expression levels of key proteins in the NF-κB and MAPK pathways (e.g., p-p65, p-IκBα, p-p38, p-ERK, p-JNK).
-
Quantitative Real-Time PCR (qPCR): To measure the mRNA expression levels of inflammatory mediators such as iNOS and COX-2.
In Vivo Studies
Animal Model: Carrageenan-induced paw edema in mice or rats is a widely used acute inflammation model.
Experimental Protocol:
-
Animal Acclimatization: Acclimatize animals for at least one week.
-
Grouping: Divide animals into control, carrageenan-only, positive control (e.g., indomethacin), and this compound treatment groups.
-
Drug Administration: Administer this compound or vehicle orally or intraperitoneally.
-
Induction of Inflammation: Inject carrageenan into the sub-plantar region of the right hind paw.
-
Measurement of Paw Edema: Measure the paw volume at regular intervals using a plethysmometer.
-
Histopathological Analysis: At the end of the experiment, sacrifice the animals and collect the paw tissue for histological examination to assess inflammatory cell infiltration.
-
Biochemical Analysis: Analyze tissue homogenates for levels of inflammatory markers.
Data Presentation: Hypothetical Quantitative Data
The following tables represent hypothetical data that could be generated from the proposed experiments to illustrate the potential anti-inflammatory effects of this compound.
Table 1: Effect of this compound on NO Production and Pro-inflammatory Cytokines in LPS-stimulated RAW 264.7 Cells (Hypothetical Data)
| Treatment | Concentration (µM) | NO Production (% of Control) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | - | 100 ± 5.2 | 50 ± 3.1 | 30 ± 2.5 |
| LPS (1 µg/mL) | - | 450 ± 22.1 | 800 ± 45.3 | 650 ± 38.7 |
| This compound | 10 | 320 ± 15.8 | 610 ± 30.1 | 480 ± 25.9 |
| This compound | 25 | 210 ± 10.5 | 420 ± 21.7 | 310 ± 18.4 |
| This compound | 50 | 150 ± 8.3 | 250 ± 12.9 | 180 ± 10.2 |
| p < 0.05 compared to LPS group. Data are expressed as mean ± SD. |
Table 2: Effect of this compound on Carrageenan-Induced Paw Edema in Mice (Hypothetical Data)
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | Inhibition (%) |
| Control | - | 0.12 ± 0.02 | - |
| Carrageenan | - | 0.85 ± 0.07 | - |
| Indomethacin | 10 | 0.35 ± 0.04 | 58.8 |
| This compound | 25 | 0.62 ± 0.05 | 27.1 |
| This compound | 50 | 0.48 ± 0.04 | 43.5 |
| This compound | 100 | 0.38 ± 0.03 | 55.3 |
| *p < 0.05 compared to Carrageenan group. Data are expressed as mean ± SD. |
Conclusion and Future Directions
While direct experimental evidence for the anti-inflammatory effects of this compound is currently lacking, its origin from the medicinally important plant Rauvolfia tetraphylla and its chemical classification as an indole alkaloid strongly suggest its potential as an anti-inflammatory agent. The proposed mechanisms involving the NF-κB and MAPK signaling pathways provide a solid foundation for future research. The experimental protocols outlined in this guide offer a comprehensive strategy to systematically evaluate the anti-inflammatory properties of this compound. Further studies, including detailed structure-activity relationship analyses and investigations into its pharmacokinetic and toxicological profiles, will be crucial for its development as a potential therapeutic agent for inflammatory diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Antirheumatoid Arthritic Effects of Sabia parviflora Wall. Leaf Extracts via the NF-κB Pathway and Transient Receptor Potential Protein Family [frontiersin.org]
- 5. In Vitro and In Vivo Anti-Inflammatory Effects of Polyphyllin VII through Downregulating MAPK and NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comprehensive review of natural products in rheumatoid arthritis: therapeutic potential and mechanisms [ouci.dntb.gov.ua]
- 7. Inhibition of NF-κB with an Analog of Withaferin-A Restores TDP-43 Homeostasis and Proteome Profiles in a Model of Sporadic ALS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Review of Anti-Inflammatory Herbal Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of NF-κB with an Analog of Withaferin-A Restores TDP-43 Homeostasis and Proteome Profiles in a Model of Sporadic ALS [mdpi.com]
- 10. Gastrodin regulates the TLR4/TRAF6/NF-κB pathway to reduce neuroinflammation and microglial activation in an AD model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 12. vjoncology.com [vjoncology.com]
- 13. The RAS/mitogen activated protein (MAP) kinase pathway in melanoma biology and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. anygenes.com [anygenes.com]
- 15. researchgate.net [researchgate.net]
A Technical Guide to Investigating the Neuroprotective Potential of Rauvotetraphylline A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rauvotetraphylline A is an indole (B1671886) alkaloid isolated from the aerial parts of Rauvolfia tetraphylla, a plant with a history of use in traditional medicine for various ailments, including those affecting the central nervous system.[1][2][3] While the broader extracts of Rauvolfia tetraphylla and some of its constituent alkaloids have demonstrated a range of pharmacological activities, including antioxidant, anti-inflammatory, and sedative effects, the specific neuroprotective potential of this compound remains largely unexplored.[2][4][5] This technical guide provides a comprehensive framework for investigating the neuroprotective effects of this compound, outlining key experimental protocols, hypothetical data presentation, and potential mechanisms of action. This document is intended to serve as a roadmap for researchers and drug development professionals seeking to evaluate this promising natural compound.
Hypothetical Data on Neuroprotective Efficacy
To rigorously assess the neuroprotective potential of this compound, a series of in vitro and in vivo experiments would be necessary. The following tables present hypothetical quantitative data to illustrate how the results of such studies could be structured for clear comparison and analysis.
Table 1: In Vitro Neuroprotective Effects of this compound on SH-SY5Y Human Neuroblastoma Cells
| Assay | Toxin/Stressor | This compound Concentration (µM) | Outcome Measure | Result |
| Cell Viability | ||||
| MTT Assay | 6-OHDA (100 µM) | 0.1 | % Cell Viability | 55 ± 4.2 |
| 1 | 72 ± 5.1 | |||
| 10 | 89 ± 6.3 | |||
| LDH Assay | H₂O₂ (200 µM) | 0.1 | % Cytotoxicity | 48 ± 3.9 |
| 1 | 31 ± 2.8 | |||
| 10 | 15 ± 1.9 | |||
| Oxidative Stress | ||||
| DCFH-DA Assay | H₂O₂ (200 µM) | 1 | % ROS Production | 65 ± 5.5 |
| 10 | 42 ± 3.7 | |||
| Apoptosis | ||||
| Caspase-3 Activity | Staurosporine (1 µM) | 1 | Fold Change vs. Toxin | 0.6 ± 0.05 |
| 10 | 0.3 ± 0.03 | |||
| Neuroinflammation | ||||
| Nitric Oxide Assay | LPS (1 µg/mL) in BV-2 Microglia | 1 | NO₂⁻ (µM) | 15.2 ± 1.3 |
| 10 | 8.5 ± 0.9 |
6-OHDA: 6-hydroxydopamine; H₂O₂: Hydrogen peroxide; LPS: Lipopolysaccharide; MTT: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; LDH: Lactate (B86563) dehydrogenase; DCFH-DA: 2',7'-dichlorofluorescin diacetate; ROS: Reactive oxygen species; NO₂⁻: Nitrite (B80452).
Table 2: In Vivo Neuroprotective Effects of this compound in a Mouse Model of Parkinson's Disease (MPTP-induced)
| Assessment | Treatment Group | Dose (mg/kg) | Outcome Measure | Result |
| Behavioral | ||||
| Rotarod Test | Vehicle | - | Latency to Fall (s) | 45 ± 8 |
| This compound | 10 | 85 ± 12 | ||
| 25 | 120 ± 15 | |||
| Neurochemical | ||||
| HPLC-ECD | Vehicle | - | Striatal Dopamine (B1211576) (ng/mg tissue) | 2.5 ± 0.4 |
| This compound | 10 | 5.1 ± 0.7 | ||
| 25 | 7.8 ± 0.9 | |||
| Histological | ||||
| Immunohistochemistry | Vehicle | - | TH+ Neurons in SNpc (count) | 4500 ± 350 |
| This compound | 10 | 6800 ± 420 | ||
| 25 | 8200 ± 510 |
MPTP: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine; HPLC-ECD: High-performance liquid chromatography with electrochemical detection; TH+: Tyrosine hydroxylase-positive; SNpc: Substantia nigra pars compacta.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following are proposed protocols for key experiments to determine the neuroprotective potential of this compound.
In Vitro Neuroprotection Assays
1. Cell Culture and Treatment:
-
Cell Line: Human neuroblastoma SH-SY5Y cells are a common model for neuronal studies. For neuroinflammation studies, the murine microglial cell line BV-2 is appropriate.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO₂.
-
Treatment Paradigm: Cells are pre-treated with varying concentrations of this compound for 2 hours before the addition of a neurotoxin (e.g., 6-OHDA, H₂O₂, MPP⁺, or LPS for BV-2 cells). The incubation with the toxin proceeds for 24 hours.
2. Cell Viability Assays:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells. After treatment, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours. The resulting formazan (B1609692) crystals are dissolved in DMSO, and the absorbance is measured at 570 nm.
-
LDH Assay: This assay quantifies the release of lactate dehydrogenase from damaged cells into the culture medium, indicating loss of membrane integrity. The assay is performed using a commercial LDH cytotoxicity kit according to the manufacturer's instructions.
3. Measurement of Intracellular Reactive Oxygen Species (ROS):
-
The DCFH-DA assay is used to measure intracellular ROS levels. After treatment, cells are incubated with 10 µM DCFH-DA for 30 minutes. The fluorescence intensity is then measured using a microplate reader with excitation and emission wavelengths of 485 nm and 535 nm, respectively.
4. Apoptosis Assays:
-
Caspase-3 Activity: Caspase-3 is a key executioner caspase in apoptosis. Its activity can be measured using a colorimetric or fluorometric assay kit that utilizes a specific caspase-3 substrate.
-
TUNEL Staining: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining can be used to visualize apoptotic cells by labeling the fragmented DNA.
5. Neuroinflammation Assay (in BV-2 cells):
-
Nitric Oxide (NO) Production: The concentration of nitrite (a stable metabolite of NO) in the culture medium is measured using the Griess reagent.
In Vivo Neuroprotection Model
1. Animal Model:
-
Strain: Male C57BL/6 mice (8-10 weeks old) are commonly used for the MPTP model of Parkinson's disease.
-
MPTP Administration: Mice receive intraperitoneal injections of MPTP (20 mg/kg) four times at 2-hour intervals to induce dopaminergic neurodegeneration.
2. Drug Administration:
-
This compound is dissolved in a suitable vehicle (e.g., saline with 1% DMSO) and administered orally or intraperitoneally daily, starting 3 days before MPTP injection and continuing for 7 days after.
3. Behavioral Testing:
-
Rotarod Test: This test assesses motor coordination and balance. Mice are placed on a rotating rod with increasing speed, and the latency to fall is recorded.
4. Neurochemical Analysis:
-
Seven days after the last MPTP injection, mice are euthanized, and the striata are dissected. The levels of dopamine and its metabolites are quantified using HPLC with electrochemical detection.
5. Histological Analysis:
-
Brains are fixed, sectioned, and subjected to immunohistochemistry for tyrosine hydroxylase (TH), a marker for dopaminergic neurons. The number of TH-positive neurons in the substantia nigra pars compacta is counted using stereological methods.
Visualizations: Signaling Pathways and Experimental Workflows
Diagrams are essential for visualizing complex biological processes and experimental designs. The following are Graphviz (DOT language) scripts for generating such diagrams.
Hypothetical Signaling Pathways
It is plausible that this compound exerts neuroprotective effects by modulating key signaling pathways involved in oxidative stress, inflammation, and apoptosis.
Caption: Hypothetical neuroprotective mechanisms of this compound.
Experimental Workflows
A clear workflow is essential for planning and executing complex experimental studies.
In Vitro Experimental Workflow
Caption: Workflow for in vitro assessment of neuroprotection.
In Vivo Experimental Workflow
Caption: Workflow for in vivo assessment of neuroprotection.
While direct evidence for the neuroprotective potential of this compound is currently lacking in the scientific literature, its origin from a medicinally significant plant, Rauvolfia tetraphylla, suggests that it is a compound of interest for further investigation. The experimental framework outlined in this technical guide provides a robust starting point for a thorough evaluation of its neuroprotective properties. By employing a combination of in vitro and in vivo models, researchers can elucidate the efficacy and underlying mechanisms of this compound, potentially leading to the development of novel therapeutic strategies for neurodegenerative diseases. The hypothetical data and visualizations presented herein are intended to guide the design and interpretation of these future studies.
References
In-Depth Technical Guide: Unraveling the Mechanism of Action of Rauvotetraphylline A
A Note to Researchers, Scientists, and Drug Development Professionals:
Extensive investigation into the mechanism of action of Rauvotetraphylline A has revealed a significant gap in the current scientific literature. While the parent plant, Rauvolfia tetraphylla, is known for its diverse pharmacological activities, detailed molecular studies on the isolated compound this compound are not publicly available at this time. This guide, therefore, serves as a foundational overview based on the broader context of Rauvolfia alkaloids and outlines the necessary experimental avenues to elucidate the specific mechanisms of this compound.
Introduction to this compound
This compound is an indole (B1671886) alkaloid isolated from the aerial parts of Rauvolfia tetraphylla L., a plant belonging to the Apocynaceae family.[1] Species of the Rauvolfia genus are renowned for their rich composition of bioactive alkaloids, which have been traditionally used to treat a variety of ailments, including hypertension, snake bites, and mental disorders.[1] While compounds like reserpine (B192253) from this genus have well-documented pharmacological profiles, the specific biological activities and molecular targets of this compound remain largely uncharacterized. Preliminary studies on extracts of R. tetraphylla suggest a wide range of potential therapeutic effects, including antimicrobial, antioxidant, cytotoxic, anti-inflammatory, and cardiovascular activities.[1][2][3][4][5] However, it is crucial to distinguish between the effects of a crude extract and those of a purified compound like this compound.
Postulated and Investigated Biological Activities
Based on the known activities of Rauvolfia tetraphylla extracts, several potential mechanisms of action for this compound can be hypothesized. It is important to note that these are areas for future research and are not yet substantiated by specific data for this compound.
Cytotoxic and Anti-Cancer Potential
Methanol and ethyl acetate (B1210297) extracts of R. tetraphylla leaves and fruit have demonstrated cytotoxic activity against the MDA-MB-231 human breast cancer cell line, with IC50 values of 64.29 µg/ml and 70.10 µg/ml for the leaf extracts, respectively.[6] However, a study on related compounds, Rauvotetraphylline F and 21-epi-Rauvotetraphylline H, found them to be inactive against a panel of five human cancer cell lines (HL-60, SMMC-7721, A-549, MCF-7, and SW-480), with IC50 values greater than 40 μM.[6] This suggests that the cytotoxic effects of the crude extracts may be due to other constituent compounds, or that specific structural features of this compound may confer a different activity profile.
Future Experimental Protocols:
-
Cell Viability Assays: To determine the cytotoxic effects of this compound, a panel of cancer cell lines should be treated with increasing concentrations of the purified compound. Cell viability can be measured using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Apoptosis and Cell Cycle Analysis: Flow cytometry using Annexin V/Propidium Iodide staining can be employed to investigate if cytotoxicity is mediated through apoptosis. Cell cycle analysis can determine if this compound induces cell cycle arrest.
Anti-inflammatory Activity
Extracts from the root bark of Rauvolfia tetraphylla have shown significant anti-inflammatory activity in carrageenan-induced rat paw edema models.[5] This suggests that compounds within the plant, potentially including this compound, may modulate inflammatory pathways.
Future Experimental Protocols:
-
Inhibition of Pro-inflammatory Mediators: The effect of this compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in lipopolysaccharide (LPS)-stimulated macrophages can be quantified using ELISA.
-
Enzyme Inhibition Assays: The inhibitory activity of this compound against key inflammatory enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) can be assessed using commercially available assay kits.
Neuroactivity and Cardiovascular Effects
The traditional use of Rauvolfia species for hypertension and as tranquilizers points towards potential neuroactive and cardiovascular effects of their constituent alkaloids.[2]
Future Experimental Protocols:
-
Receptor Binding Assays: Radioligand binding assays can be used to determine the affinity of this compound for various neurotransmitter receptors (e.g., adrenergic, dopaminergic, serotonergic receptors) and ion channels.
-
Ex Vivo Cardiovascular Studies: The effects of this compound on heart rate and contractility can be investigated using isolated heart preparations (e.g., Langendorff heart). Vasodilation or vasoconstriction can be assessed in isolated aortic ring preparations.
Proposed Signaling Pathways and Experimental Workflows
Given the lack of specific data for this compound, the following diagrams represent hypothetical signaling pathways and experimental workflows that could be investigated based on the known activities of related compounds and extracts.
Caption: Proposed workflow for investigating the cytotoxic mechanism of this compound.
Caption: A potential anti-inflammatory mechanism via NF-kB pathway inhibition.
Conclusion and Future Directions
The study of this compound presents an exciting opportunity to uncover a novel therapeutic agent from a well-established medicinal plant genus. However, the current body of research is insufficient to definitively describe its mechanism of action. The immediate future of this compound research should focus on systematic in vitro screening to identify its primary biological activities. Following this, more in-depth mechanistic studies, including the identification of direct molecular targets and the elucidation of affected signaling pathways, will be crucial. The experimental approaches outlined in this guide provide a roadmap for researchers to begin to fill the existing knowledge gap and unlock the full therapeutic potential of this compound. Collaboration between natural product chemists, pharmacologists, and molecular biologists will be essential in this endeavor.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of in-vitro antibacterial activity and anti-inflammatory activity for different extracts of Rauvolfia tetraphylla L. root bark - PMC [pmc.ncbi.nlm.nih.gov]
- 6. envirobiotechjournals.com [envirobiotechjournals.com]
Rauvotetraphylline A: A Technical Guide to its Natural Source, Abundance, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rauvotetraphylline A is a novel monoterpene indole (B1671886) alkaloid that was first isolated from the aerial parts of Rauvolfia tetraphylla L.[1][2]. This plant, belonging to the Apocynaceae family, is a well-known medicinal shrub found in tropical regions and has been traditionally used in Ayurvedic and Unani systems of medicine for various ailments[1]. The genus Rauvolfia is a rich source of bioactive alkaloids, with reserpine (B192253) being one of the most notable compounds used in the management of hypertension[1]. The discovery of this compound and its congeners (Rauvotetraphyllines B-E) has opened new avenues for phytochemical and pharmacological research into the therapeutic potential of Rauvolfia tetraphylla. This technical guide provides a comprehensive overview of the natural source, available data on abundance, and detailed experimental protocols relevant to the isolation and potential quantification of this compound.
Natural Source
The exclusive natural source of this compound identified to date is the plant Rauvolfia tetraphylla L.[1][2]. This species is a small evergreen tree or shrub and is a frequently available member of the Rauvolfia genus[1]. Traditionally, various parts of the plant, including the leaves, stem, and root, have been utilized for their medicinal properties[1]. This compound, along with four other new indole alkaloids (Rauvotetraphyllines B-E) and eight known analogues, was specifically isolated from the aerial parts of the plant[2].
Abundance
Currently, there is a notable absence of specific quantitative data in the peer-reviewed literature regarding the abundance or yield of this compound from Rauvolfia tetraphylla. While the isolation of this compound has been described, the studies have not reported the concentration or percentage of this compound in the plant material. However, to provide a context for the alkaloid content of Rauvolfia tetraphylla, the following table summarizes the quantitative data available for other alkaloids found in this plant.
| Alkaloid | Plant Part | Concentration/Yield | Reference |
| This compound | Aerial Parts | Not Reported | |
| Total Alkaloids | Various Parts | 0.22 to 9.0 % | [3] |
| Reserpine | Root | >50% of total alkaloids | [1] |
| α-yohimbine | Leaf | - | [1] |
| Isoreserpiline | Leaf | - | [1] |
| 10-methoxy tetrahydroalstonine | Leaf | - | [1] |
It is important to note that the total alkaloid content can vary significantly depending on the plant part, geographical location, and time of harvest[3]. The lack of quantitative data for this compound highlights a key area for future research, which is crucial for assessing its potential for drug development.
Experimental Protocols
Isolation of this compound
The following protocol for the isolation of this compound is based on the methodology described by Gao et al. (2012)[2].
1. Plant Material and Extraction:
-
Air-dried and powdered aerial parts of Rauvolfia tetraphylla (7.5 kg) are extracted three times with 95% ethanol (B145695) (3 x 50 L, each for 3 days) at room temperature.
-
The filtrate is collected and evaporated under reduced pressure to obtain a crude residue (approximately 400 g).
2. Fractionation:
-
The crude residue is subjected to silica (B1680970) gel column chromatography.
-
Elution is performed with a gradient solvent system of petroleum ether-acetone, followed by methanol (B129727), to yield six main fractions (A–F).
3. Isolation of this compound:
-
Further purification of the fractions is required to isolate the individual compounds. While the specific fraction containing this compound is not explicitly detailed in the initial publication, it is obtained through subsequent chromatographic steps.
-
These steps typically involve repeated column chromatography on silica gel, Sephadex LH-20, and possibly reversed-phase chromatography (e.g., C18).
-
Fractions are monitored by Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) to guide the isolation process.
4. Structure Elucidation:
-
The structure of the isolated this compound is established using a combination of spectroscopic methods, including:
-
Infrared (IR) Spectroscopy
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, and 2D-NMR experiments)
-
Electrospray Ionization Mass Spectrometry (ESIMS)
-
Proposed Method for Quantification of this compound
While a specific validated method for the quantification of this compound is not yet published, a High-Performance Liquid Chromatography (HPLC) method can be developed based on established protocols for other indole alkaloids in Rauvolfia species.
1. Preparation of Standard Solution:
-
A pure standard of this compound is required. This would be obtained through isolation and purification as described above, with its identity and purity confirmed by spectroscopic and spectrometric techniques.
-
A stock solution of known concentration is prepared in a suitable solvent (e.g., methanol).
-
A series of calibration standards are prepared by diluting the stock solution.
2. Sample Preparation:
-
A known weight of dried and powdered plant material (e.g., aerial parts of R. tetraphylla) is extracted with a suitable solvent (e.g., methanol or ethanol) using methods such as sonication or Soxhlet extraction.
-
The extract is filtered and the solvent is evaporated.
-
The residue is redissolved in a known volume of the mobile phase and filtered through a 0.45 µm syringe filter before injection into the HPLC system.
3. HPLC Conditions (General Proposed Method):
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for alkaloid separation.
-
Mobile Phase: A gradient elution with a mixture of acetonitrile (B52724) and water (both containing a modifier like 0.1% trifluoroacetic acid or formic acid to improve peak shape) is often effective.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound shows maximum absorbance (to be determined by UV-Vis spectrophotometry of the pure compound).
-
Injection Volume: Typically 10-20 µL.
4. Quantification:
-
A calibration curve is constructed by plotting the peak area of the standard injections against their known concentrations.
-
The concentration of this compound in the plant extract is determined by interpolating the peak area of the sample injection on the calibration curve.
-
The final abundance is expressed as mg of this compound per gram of dry plant material.
Signaling Pathways
The specific signaling pathways modulated by this compound have not yet been elucidated. However, research on other indole alkaloids has shown that they can interact with various cellular signaling cascades. For instance, some indole alkaloids have been found to exert their effects through the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is a crucial regulator of cell proliferation, differentiation, and apoptosis. The following diagram illustrates a generalized MAPK signaling pathway, which could be a potential area of investigation for the mechanism of action of this compound.
Caption: Generalized Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the extraction, isolation, and quantification of this compound from its natural source.
Caption: Workflow for Isolation and Quantification of this compound.
Conclusion
This compound represents a novel addition to the diverse family of indole alkaloids isolated from Rauvolfia tetraphylla. While its natural source has been identified, a significant knowledge gap exists regarding its abundance in the plant. The development of a validated quantification method, such as the proposed HPLC protocol, is a critical next step for future research. Furthermore, elucidating the specific signaling pathways and pharmacological activities of this compound will be essential in determining its potential as a lead compound for drug development. This technical guide provides a foundational resource for researchers and scientists to build upon in their exploration of this promising natural product.
References
Methodological & Application
Application Note and Protocol for the Quantification of Rauvotetraphylline A using HPLC-UV
This document provides a detailed application note and a comprehensive protocol for the quantitative analysis of Rauvotetraphylline A in various sample matrices, particularly from plant extracts, using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. This method is designed for researchers, scientists, and professionals in the field of drug development and natural product analysis.
Introduction
This compound is a significant indole (B1671886) alkaloid isolated from plants of the Rauvolfia genus, which are known for their rich composition of bioactive compounds.[1][2][3] The accurate quantification of this compound is crucial for phytochemical analysis, quality control of herbal products, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector offers a reliable, sensitive, and accessible method for this purpose.[4][5][6][7][8] The indole structure in this compound contains a chromophore that allows for its detection by UV spectroscopy.[9][10] This application note outlines a proposed reversed-phase HPLC-UV method for the determination of this compound.
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound using HPLC-UV.
Materials and Reagents
-
This compound reference standard: Purity >98%
-
Acetonitrile (ACN): HPLC grade
-
Methanol (B129727) (MeOH): HPLC grade
-
Water: Deionized or HPLC grade
-
Formic acid (or Phosphoric acid): Analytical grade
-
Sample Matrix: e.g., dried and powdered Rauvolfia tetraphylla leaves or bark.
Equipment
-
High-Performance Liquid Chromatography (HPLC) system: With a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column: e.g., 250 mm x 4.6 mm, 5 µm particle size.
-
Syringe filters: 0.22 µm or 0.45 µm pore size.
-
Analytical balance
-
Volumetric flasks and pipettes
-
Ultrasonic bath
-
Centrifuge
Detailed Experimental Protocols
Preparation of Standard Solutions
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 10 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.
Sample Preparation Protocol
The following protocol is a general guideline for the extraction of this compound from plant material. The efficiency of extraction may need to be optimized for specific matrices.
HPLC-UV Method Parameters
The following HPLC-UV parameters are proposed for the quantification of this compound, based on methods developed for similar indole alkaloids.[4][7][8]
| Parameter | Recommended Condition |
| Column | Reversed-phase C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 10% B; 5-25 min: 10-60% B; 25-30 min: 60-10% B; 30-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection Wavelength | 280 nm |
Data Presentation and Analysis
Calibration Curve
Inject the working standard solutions and record the peak area for this compound. Plot a calibration curve of peak area versus concentration. A linear regression analysis should be performed, and the coefficient of determination (R²) should be > 0.998.
Quantification of this compound in Samples
Inject the prepared sample solutions into the HPLC system. Identify the peak corresponding to this compound by comparing its retention time with that of the standard. The concentration of this compound in the sample can be calculated using the regression equation from the calibration curve.
The concentration of this compound in the original solid sample can be calculated using the following formula:
Concentration (mg/g) = (C x V) / W
Where:
-
C is the concentration of this compound in the sample solution (mg/mL) obtained from the calibration curve.
-
V is the final volume of the reconstituted sample extract (mL).
-
W is the weight of the initial plant material (g).
Summary of Quantitative Data
The following table summarizes the expected quantitative parameters for this HPLC-UV method. These values are illustrative and should be determined during method validation.
| Parameter | Expected Value |
| Retention Time (tR) | Approximately 15-20 min |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (R²) | > 0.998 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 95 - 105% |
Conclusion
The proposed HPLC-UV method provides a framework for the reliable quantification of this compound. The method is based on established analytical principles for indole alkaloids and can be adapted and validated for specific research and quality control applications. It is recommended to perform a full method validation according to ICH guidelines to ensure its suitability for the intended purpose.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development of an efficient system for the separation of indole alkaloids by high performance liquid chromatography and its applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. scispace.com [scispace.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Quantitative Analysis of Rauvotetraphylline A in Rauvolfia tetraphylla
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rauvotetraphylline A is a monoterpenoid indole (B1671886) alkaloid isolated from the plant Rauvolfia tetraphylla, a member of the Apocynaceae family. This family of plants is a rich source of bioactive alkaloids, with several compounds exhibiting a wide range of pharmacological activities, including antihypertensive, antipsychotic, and anti-inflammatory properties. The quantitative analysis of this compound is crucial for the quality control of herbal preparations, pharmacokinetic studies, and the development of new therapeutic agents.
These application notes provide a detailed protocol for the extraction and quantitative analysis of this compound from Rauvolfia tetraphylla plant material using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Experimental Protocols
Extraction of this compound from Rauvolfia tetraphylla
This protocol outlines the extraction of total alkaloids, including this compound, from dried plant material.
Materials and Reagents:
-
Dried and powdered Rauvolfia tetraphylla plant material (leaves, stems, or roots)
-
Methanol (HPLC grade)
-
0.1% Hydrochloric acid in ethanol (B145695)
-
Ammonia (B1221849) solution
-
Deionized water
-
Vortex mixer
-
Centrifuge
-
Rotary evaporator
-
Solid-Phase Extraction (SPE) cartridges (C18)
Procedure:
-
Weigh 1 gram of powdered plant material and place it in a 50 mL conical tube.
-
Add 20 mL of 0.1% hydrochloric acid in ethanol to the tube.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Carefully decant the supernatant into a clean flask.
-
Repeat the extraction process (steps 2-6) twice more with the plant residue.
-
Combine all the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
Dissolve the dried extract in 10 mL of deionized water and adjust the pH to approximately 9.5-10 with ammonia solution.
-
The aqueous solution is then ready for solid-phase extraction (SPE) cleanup or can be directly filtered through a 0.22 µm syringe filter if the extract is sufficiently clean for UPLC-MS/MS analysis.
UPLC-MS/MS Quantification of this compound
This protocol provides a sensitive and selective method for the quantification of this compound.
Instrumentation:
-
UPLC system coupled with a triple quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 10-90% B over 8 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Cone Gas Flow: 50 L/h
-
Desolvation Gas Flow: 600 L/h
-
Multiple Reaction Monitoring (MRM) Transitions: To be determined by infusing a standard solution of this compound. A hypothetical transition could be based on its molecular weight.
Standard Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Perform serial dilutions to prepare a series of working standard solutions with concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
Sample Analysis:
-
Inject the filtered extract onto the UPLC-MS/MS system.
-
Record the chromatogram and integrate the peak corresponding to this compound.
-
Calculate the concentration of this compound in the sample using the calibration curve.
Data Presentation
The following table summarizes hypothetical quantitative data for this compound in different parts of Rauvolfia tetraphylla.
| Plant Part | Extraction Method | Analytical Method | This compound Concentration (µg/g of dry weight) |
| Leaves | Acidified Ethanol Extraction | UPLC-MS/MS | 15.2 ± 1.8 |
| Stems | Methanolic Extraction | UPLC-MS/MS | 8.5 ± 0.9 |
| Roots | Acidified Ethanol Extraction | UPLC-MS/MS | 25.7 ± 3.1 |
Visualizations
Application Notes & Protocols: Quality Control Standards for Rauvotetraphylline A Raw Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rauvotetraphylline A is a monoterpene indole (B1671886) alkaloid isolated from the aerial parts of Rauvolfia tetraphylla, a plant belonging to the Apocynaceae family.[1][2] As a natural product with potential pharmacological activities, ensuring the quality and consistency of this compound raw material is critical for reliable preclinical and clinical research, as well as for potential future drug development. These application notes provide a comprehensive framework for the quality control of this compound, outlining key analytical methodologies for its identification, purity, and assay. The protocols described are based on established analytical techniques for the characterization of natural products and can be adapted and validated for routine quality control.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented below. This information is crucial for the development of analytical methods and for the correct handling and storage of the raw material.
| Property | Description | Source |
| Molecular Formula | C₂₈H₃₄N₂O₇ | [3] |
| Molecular Weight | 510.58 g/mol | [3] |
| Appearance | To be determined for the isolated raw material (typically a solid). | - |
| Solubility | Soluble in methanol (B129727), ethanol, chloroform, and DMSO.[1][3] | [1][3] |
| UV λmax (in MeOH) | To be determined for the specific reference standard. | - |
Quality Control Workflow
The following diagram illustrates a typical workflow for the quality control of this compound raw material, from sample reception to the final decision on batch release.
Caption: Quality Control Workflow for this compound.
Experimental Protocols
Detailed methodologies for the key quality control tests are provided below. These protocols should be validated for their intended use.
Identification
Objective: To provide a rapid and specific identification of this compound.
Materials:
-
TLC plates (e.g., Silica gel 60 F₂₅₄)[4]
-
This compound Reference Standard
-
Test Sample of this compound raw material
-
Developing solvent system (e.g., Chloroform:Methanol, 95:5 v/v)
-
Visualization reagent (e.g., UV light at 254 nm and 365 nm, Dragendorff's reagent for alkaloids)
Procedure:
-
Prepare solutions of the this compound Reference Standard and the Test Sample at a concentration of approximately 1 mg/mL in methanol.
-
Apply 5-10 µL of each solution as separate spots on the TLC plate.
-
Develop the plate in a saturated chromatography chamber with the developing solvent system until the solvent front has migrated approximately 80% of the plate height.
-
Dry the plate and visualize the spots under UV light at 254 nm and 365 nm.
-
Spray the plate with Dragendorff's reagent and observe the color of the spots.
-
Acceptance Criteria: The principal spot in the chromatogram of the Test Sample corresponds in Rƒ value, color, and intensity to that of the principal spot in the chromatogram of the Reference Standard.
Objective: To identify this compound by comparing the retention time of the major peak in the test sample to that of a reference standard.
(See HPLC method details in Section 3.3.1)
Acceptance Criteria: The retention time of the principal peak in the chromatogram of the Test Sample corresponds to that of the principal peak in the chromatogram of the Reference Standard (typically within ± 2%).
Objective: To confirm the identity of this compound using spectroscopic methods.
-
Infrared (IR) Spectroscopy: The IR spectrum of the Test Sample should be concordant with the spectrum of the this compound Reference Standard.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of the Test Sample in methanol should exhibit absorption maxima at the same wavelengths as the this compound Reference Standard.
Purity
Objective: To determine the purity of this compound and to quantify any related impurities.
(See HPLC method details in Section 3.3.1)
Data Analysis:
-
Calculate the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.
-
Identify and quantify any specified and unspecified impurities against the reference standard or by area normalization.
Acceptance Criteria:
-
Purity: Not less than 98.0% (area %).
-
Individual Impurity: Not more than 0.5% (area %).
-
Total Impurities: Not more than 2.0% (area %). (Note: These limits are examples and should be established based on the manufacturing process and safety data.)
Objective: To quantify the amount of residual solvents from the extraction and purification process.
Methodology: Gas Chromatography (GC) with headspace sampling is the standard method for residual solvent analysis.[5][6] The method should be validated according to ICH Q3C guidelines.
Acceptance Criteria: The levels of residual solvents should not exceed the limits specified in the ICH Q3C guidelines.
Objective: To determine the content of heavy metals.
Methodology: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) are suitable methods for the determination of heavy metals. The method should be validated according to USP <232>/<233> or equivalent guidelines.
Acceptance Criteria: The levels of heavy metals should comply with the limits set by relevant regulatory authorities (e.g., USP, Ph. Eur.).
Objective: To determine the percentage of volatile matter (primarily water) in the raw material.
Methodology: The test is performed using a calibrated moisture analyzer or by drying the sample in an oven at a specified temperature (e.g., 105 °C) to a constant weight.
Acceptance Criteria: Not more than 1.0% (This limit should be established based on stability data).
Assay
Objective: To accurately determine the content (assay) of this compound in the raw material.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient elution may be required) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | To be determined based on the UV λmax of this compound |
| Injection Volume | 10 µL |
Procedure:
-
Prepare a stock solution of this compound Reference Standard of known purity.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Prepare a Test Sample solution of the raw material at a similar concentration to the middle of the calibration range.
-
Inject the calibration standards and the Test Sample solution into the HPLC system.
-
Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.
-
Calculate the concentration of this compound in the Test Sample solution using the calibration curve.
-
Calculate the assay of this compound in the raw material, correcting for the purity of the reference standard and the moisture content (LOD) of the sample.
Acceptance Criteria: 98.0% to 102.0% on the dried basis.
Reference Standards
The use of well-characterized reference standards is essential for the quality control of this compound.[7][8][9] A primary reference standard should be highly purified and extensively characterized using methods such as NMR, MS, IR, and elemental analysis.[10][11][12] Working standards, used for routine analysis, should be qualified against the primary reference standard.[8]
Conclusion
The quality control of this compound raw material is a critical step in ensuring the reliability and reproducibility of research and development activities. The application notes and protocols outlined in this document provide a robust framework for establishing a comprehensive quality control system. Adherence to these guidelines will help to ensure the identity, purity, and potency of this compound, thereby supporting its potential development as a therapeutic agent. It is imperative that all analytical methods are validated for their intended purpose to ensure the generation of accurate and reliable data.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. ptfarm.pl [ptfarm.pl]
- 5. teledynelabs.com [teledynelabs.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. usp.org [usp.org]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. lehigh.edu [lehigh.edu]
Application Notes and Protocols: Extraction and Purification of Rauvotetraphylline A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the extraction and purification of Rauvotetraphylline A, an indole (B1671886) alkaloid isolated from the aerial parts of Rauvolfia tetraphylla. This document is intended to guide researchers in the isolation and further investigation of this compound for potential therapeutic applications.
Introduction
This compound is a member of the extensive family of indole alkaloids found in the Rauvolfia genus, which is renowned for its diverse pharmacological activities, including antihypertensive, antipsychotic, and anticancer properties.[1] The isolation and characterization of novel alkaloids like this compound are crucial for the discovery of new therapeutic agents. This document outlines a standard protocol for the extraction and purification of this compound from Rauvolfia tetraphylla, based on established phytochemical methods.
Data Presentation
Table 1: Summary of Extraction and Purification Parameters
| Parameter | Description | Reference |
| Plant Material | Aerial parts of Rauvolfia tetraphylla | [1][2][3] |
| Initial Extraction Solvent | Ethanol (B145695) | [1] |
| Primary Purification Method | Column Chromatography | [1] |
| Further Purification Techniques | Preparative High-Performance Liquid Chromatography (HPLC) | [2][3] |
Table 2: Cytotoxicity Data of Related Indole Alkaloids
| Compound | HL-60 (Leukemia) | SMMC-7721 (Hepatoma) | A-549 (Lung Cancer) | MCF-7 (Breast Cancer) | SW480 (Colon Cancer) |
| Compound X (Example) | 2.70 µM | 3.80 µM | 11.91 µM | 3.79 µM | 3.93 µM |
| Compound Y (Example) | 12.10 µM | 11.15 µM | 23.64 µM | 31.13 µM | 14.62 µM |
| Cisplatin (Control) | Reported in various studies | Reported in various studies | Reported in various studies | Reported in various studies | Reported in various studies |
| Paclitaxel (Control) | Reported in various studies | Reported in various studies | Reported in various studies | Reported in various studies | Reported in various studies |
Note: The above values are for illustrative purposes and are based on data for other compounds reported in the literature. The original study by Gao et al. should be consulted for the specific activity of this compound.
Experimental Protocols
Extraction of Total Alkaloids from Rauvolfia tetraphylla
This protocol describes the initial extraction of a crude alkaloid mixture from the plant material.
Materials:
-
Dried and powdered aerial parts of Rauvolfia tetraphylla
-
95% Ethanol
-
Rotary evaporator
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
-
Large glass beakers and flasks
Procedure:
-
Macerate the dried and powdered aerial parts of Rauvolfia tetraphylla in 95% ethanol at room temperature. The recommended solvent-to-plant material ratio is typically 10:1 (v/w).
-
Allow the mixture to stand for 24-48 hours with occasional stirring.
-
Filter the extract to separate the plant debris from the ethanolic solution.
-
Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction of the alkaloids.
-
Combine all the ethanolic filtrates.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude ethanolic extract.
Purification of this compound by Column Chromatography
This protocol outlines the separation of the crude extract to isolate this compound.
Materials:
-
Crude ethanolic extract of Rauvolfia tetraphylla
-
Silica (B1680970) gel (for column chromatography, 70-230 mesh)
-
Glass chromatography column
-
Solvent system (e.g., a gradient of chloroform (B151607) and methanol)
-
Fraction collector or test tubes
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp (254 nm and 365 nm)
Procedure:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase solvent (e.g., 100% chloroform).
-
Pack the chromatography column with the silica gel slurry, ensuring no air bubbles are trapped.
-
Adsorb the crude ethanolic extract onto a small amount of silica gel to create a dry powder.
-
Carefully load the powdered extract onto the top of the prepared column.
-
Begin elution with the initial mobile phase.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of methanol (B129727) in the chloroform-methanol mixture. A typical gradient might be from 100:0 to 80:20 (chloroform:methanol).
-
Collect the eluting solvent in fractions of equal volume.
-
Monitor the separation process by spotting the collected fractions on TLC plates. Develop the TLC plates in an appropriate solvent system and visualize the spots under a UV lamp.
-
Combine the fractions that show a similar TLC profile corresponding to the spot of interest for this compound.
-
Evaporate the solvent from the combined fractions to yield the purified compound. Further purification can be achieved using preparative HPLC if necessary.
Visualizations
Experimental Workflow
References
Application Notes and Protocols for a Validated Analytical Method for Rauvotetraphylline A
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the development and validation of an analytical method for the quantification of Rauvotetraphylline A. The protocols herein describe a proposed Reverse-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) method and a more sensitive Ultra-Performance Liquid Chromatography with tandem mass spectrometry (UPLC-MS/MS) method. These methods are designed for the determination of this compound in bulk drug substance and finished pharmaceutical products. The validation parameters are based on the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the reliability, accuracy, and precision of the results.
Introduction
This compound is an indole (B1671886) alkaloid with potential therapeutic applications. As with any active pharmaceutical ingredient (API), a robust and validated analytical method is crucial for quality control, stability testing, and pharmacokinetic studies during drug development. This application note outlines two proposed methods for the accurate quantification of this compound. The RP-HPLC-UV method is suitable for routine quality control, while the UPLC-MS/MS method offers higher sensitivity and selectivity, making it ideal for bioanalytical applications or the detection of trace impurities.
Proposed Analytical Methods
RP-HPLC-UV Method
This method is designed for the quantification of this compound in bulk material and dosage forms.
Chromatographic Conditions:
-
Instrument: Shimadzu VP Series HPLC or equivalent, equipped with a UV detector.[1]
-
Column: Reversed-phase C18 column (e.g., Kinetex C18, 150 x 4.6 mm, 5 µm).[1]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and 20 mM phosphate (B84403) buffer (pH 6.0) in a 50:50 (v/v) ratio.[1]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 40°C.[1]
-
Detection Wavelength: To be determined by UV scan of this compound (a common starting point for similar structures is around 220-280 nm).
-
Injection Volume: 20 µL.
UPLC-MS/MS Method
This method is intended for applications requiring high sensitivity and specificity, such as bioanalysis or trace-level quantification.
Chromatographic and Mass Spectrometric Conditions:
-
Instrument: Waters ACQUITY UPLC system coupled with a tandem quadrupole mass spectrometer (e.g., Xevo TQ-XS).
-
Column: UPLC BEH C18 column (e.g., 1.7 µm, 2.1 x 50 mm).[3]
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B). A typical gradient would be to start at 5-10% B, ramp up to 95% B, hold, and then return to initial conditions for equilibration.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 45°C.
-
Ionization Mode: Electrospray Ionization Positive (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ion transitions for this compound would need to be determined by infusing a standard solution.
-
Injection Volume: 5 µL.
Experimental Protocols
Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent (e.g., methanol (B129727) or a mixture of the mobile phase). Sonicate if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the mobile phase to achieve concentrations spanning the expected analytical range (e.g., for HPLC-UV, 1-100 µg/mL; for UPLC-MS/MS, 1-1000 ng/mL).
Sample Preparation (from a hypothetical tablet formulation)
-
Tablet Powder: Weigh and finely powder 20 tablets.
-
Sample Stock Solution: Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Extraction: Add approximately 70 mL of the mobile phase, sonicate for 15 minutes, and then shake for 30 minutes on a mechanical shaker.
-
Dilution: Dilute to volume with the mobile phase and mix well.
-
Filtration: Filter a portion of the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
-
Final Dilution: Dilute the filtered solution with the mobile phase to a final concentration within the calibration range.
Method Validation Protocol
The analytical method should be validated according to ICH Q2(R1) guidelines.[2] The following parameters must be assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components). This is evaluated by analyzing blank samples, placebo samples, and spiked samples.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a minimum of five concentrations across the proposed range. The correlation coefficient (r²) should be ≥ 0.999.[2]
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.
-
Accuracy: The closeness of the test results to the true value. This is assessed by the recovery of known amounts of analyte spiked into a placebo matrix at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-day precision): Assessed by performing a minimum of six replicate determinations at 100% of the test concentration on the same day.
-
Intermediate Precision (Inter-day precision): Assessed by having the assay performed by a different analyst, on a different day, or with different equipment.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).
-
Stability: The stability of the analyte in standard and sample solutions should be evaluated under various conditions (e.g., room temperature, refrigerated) over a specified period. For drug products, stability studies should be conducted under long-term and accelerated storage conditions.[4][5]
Data Presentation
The quantitative data from the validation studies should be summarized in tables for clarity and easy comparison.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
|---|---|---|
| Tailing Factor | ≤ 2.0 | |
| Theoretical Plates | ≥ 2000 |
| %RSD of Peak Area (n=6) | ≤ 2.0% | |
Table 2: Linearity Data | Concentration (µg/mL) | Peak Area | | :--- | :--- | | Level 1 | | | Level 2 | | | Level 3 | | | Level 4 | | | Level 5 | | | Correlation Coefficient (r²) | ≥ 0.999 | | | Regression Equation | y = mx + c | |
Table 3: Accuracy (Recovery) Data
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery | %RSD |
|---|---|---|---|---|
| 80% | ||||
| 100% |
| 120% | | | | |
Table 4: Precision Data
| Precision Type | Concentration (µg/mL) | Peak Area | %RSD |
|---|---|---|---|
| Repeatability (n=6) | 100 | ≤ 2.0% |
| Intermediate Precision (n=6) | 100 | | ≤ 2.0% |
Table 5: LOD and LOQ
| Parameter | Value (µg/mL) |
|---|---|
| Limit of Detection (LOD) |
| Limit of Quantification (LOQ) | |
Table 6: Robustness Study
| Parameter Varied | Variation | %RSD of Results |
|---|---|---|
| Flow Rate (mL/min) | ± 0.1 | |
| Mobile Phase pH | ± 0.2 |
| Column Temperature (°C) | ± 2 | |
Table 7: Solution Stability
| Time (hours) | % Assay of Standard Solution | % Assay of Sample Solution |
|---|---|---|
| 0 | 100.0 | 100.0 |
| 6 | ||
| 12 | ||
| 24 |
| 48 | | |
Visualizations
Caption: Workflow for Analytical Method Development and Validation.
Caption: Hypothetical Signaling Pathway for this compound.
References
- 1. HPLC-UV Method Development and Validation to Monitor Difluprednate Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Development and validation of an UPLC-MS/MS method for the quantification of columbin in biological matrices: Applications to absorption, metabolism, and pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. asean.org [asean.org]
Application of Rauvotetraphylline A in Cell Culture Studies: An Overview Based on Available Data for Rauvolfia tetraphylla Extracts
A comprehensive review of current scientific literature reveals a notable absence of specific data regarding the application of isolated Rauvotetraphylline A in cell culture studies. Research has predominantly focused on the broader activities of crude extracts from the plant Rauvolfia tetraphylla, from which this compound is derived. Studies on mixtures of alkaloids and specific related compounds, such as rauvotetraphyllines F-H, have shown limited cytotoxic potential, with IC50 values greater than 40 μM against various human cancer cell lines.
This document, therefore, provides detailed application notes and protocols based on the available scientific data for Rauvolfia tetraphylla extracts, offering valuable insights for researchers, scientists, and drug development professionals interested in the potential therapeutic properties of compounds from this plant. The information presented herein is intended to serve as a foundational guide for investigating the biological effects of Rauvolfia tetraphylla constituents in a cell culture setting.
Application Notes
Compound Background: this compound is an indole (B1671886) alkaloid isolated from Rauvolfia tetraphylla, a plant with a history of use in traditional medicine for various ailments.[1] The plant's extracts are known to contain a variety of phytochemicals, including other alkaloids, which are believed to contribute to its pharmacological activities, such as antimicrobial, antioxidant, and anti-inflammatory effects.[1][2]
Mechanism of Action (Hypothesized from Extract Studies): Studies on crude extracts of Rauvolfia tetraphylla suggest that its anti-cancer effects may be mediated through the induction of apoptosis. This is supported by findings that show alterations in the expression of key apoptosis-related proteins. Specifically, extracts have been observed to downregulate the anti-apoptotic protein Bcl-2 and modulate the expression of Transforming Growth Factor (TGF). The presence of various bioactive compounds like alkaloids, phenols, and flavonoids in the extracts are thought to contribute to this pro-apoptotic activity, potentially through DNA damage.
Cell Line-Specific Activity of Rauvolfia tetraphylla Extracts:
Extracts from Rauvolfia tetraphylla have demonstrated cytotoxic activity against human breast cancer cell lines, including MCF-7 and MDA-MB-231. The potency of this effect appears to be dependent on the solvent used for extraction, with methanolic extracts generally showing higher activity.
Data Presentation: Cytotoxicity of Rauvolfia tetraphylla Extracts
The following tables summarize the quantitative data on the cytotoxic effects of various Rauvolfia tetraphylla extracts on different cancer cell lines.
Table 1: IC50 Values of Rauvolfia tetraphylla Leaf Extracts on MDA-MB-231 Breast Cancer Cells [3]
| Solvent Extract | IC50 (µg/mL) |
| Methanol | 64.29 |
| Ethyl Acetate | 70.10 |
| Hexane | Not Specified |
| Chloroform | Not Specified |
Table 2: IC50 Values of Rauvolfia tetraphylla Fruit Extracts on MDA-MB-231 Breast Cancer Cells [3]
| Solvent Extract | IC50 (µg/mL) |
| Methanol | 74.84 |
| Ethyl Acetate | 77.86 |
| Hexane | 79.79 |
| Chloroform | 81.91 |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to studying the effects of Rauvolfia tetraphylla extracts or its isolated compounds in cell culture.
Protocol 1: Cell Viability Assessment using MTT Assay
Objective: To determine the cytotoxic effect of a test compound on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, MDA-MB-231)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compound (e.g., Rauvolfia tetraphylla extract) dissolved in a suitable solvent (e.g., DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium. After 24 hours, remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well. Mix gently to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: Apoptosis Detection using Annexin V/Propidium Iodide Staining
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with a test compound.
Materials:
-
Cancer cell line
-
Complete growth medium
-
Test compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound at the desired concentrations for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, Annexin V-positive/PI-positive cells are late apoptotic/necrotic, and Annexin V-negative/PI-negative cells are live.
Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins
Objective: To investigate the effect of a test compound on the expression levels of key signaling proteins.
Materials:
-
Cancer cell line
-
Complete growth medium
-
Test compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the test compound, then lyse the cells with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer and then incubate with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Visualizations
The following diagrams illustrate the hypothesized mechanism of action of Rauvolfia tetraphylla extracts and a general workflow for its investigation in cell culture.
Caption: Hypothesized mechanism of Rauvolfia tetraphylla extract-induced apoptosis.
Caption: General experimental workflow for cell culture studies.
References
In Vivo Experimental Design Using Rauvotetraphylline A: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rauvotetraphylline A is an indole (B1671886) alkaloid isolated from the plant Rauvolfia tetraphylla. This plant has a history of use in traditional medicine for a variety of ailments, and its extracts are known to possess a range of pharmacological activities, including anticonvulsant, antimicrobial, antioxidant, and anti-inflammatory properties. As a distinct chemical entity, this compound is a subject of scientific inquiry to delineate its specific contributions to the therapeutic effects of the whole plant extract and to explore its potential as a standalone therapeutic agent.
These application notes provide a generalized framework for the in vivo experimental design and protocols for investigating the pharmacological activities of this compound. It is important to note that specific details regarding the in vivo efficacy, dosage, and mechanism of action of this compound are not extensively documented in publicly available scientific literature. Therefore, the following protocols are based on established methodologies for the in vivo evaluation of novel indole alkaloids and may require significant optimization.
Data Presentation
Due to the limited availability of specific quantitative in vivo data for this compound, the following tables are presented as templates. Researchers should populate these tables with their experimental data for clear and structured comparison.
Table 1: Dose-Response Relationship of this compound in a Murine Model of [Target Disease]
| Treatment Group | Dose (mg/kg) | Route of Administration | Frequency | Observation Period (Days) | Key Efficacy Endpoint (Unit) | % Inhibition/Effect vs. Vehicle |
| Vehicle Control | 0 | e.g., Oral Gavage | Daily | 21 | e.g., Tumor Volume (mm³) | 0 |
| This compound | 10 | Oral Gavage | Daily | 21 | ||
| This compound | 30 | Oral Gavage | Daily | 21 | ||
| This compound | 100 | Oral Gavage | Daily | 21 | ||
| Positive Control | [Specify] | [Specify] | [Specify] | 21 |
Table 2: Effect of this compound on Biomarkers in a Murine Model of [Target Disease]
| Treatment Group | Dose (mg/kg) | Biomarker 1 (Unit) | Change from Baseline (%) | Biomarker 2 (Unit) | Change from Baseline (%) |
| Vehicle Control | 0 | ||||
| This compound | 30 | ||||
| Positive Control | [Specify] |
Experimental Protocols
The following are detailed methodologies for key experiments that can be adapted for the in vivo study of this compound.
Protocol 1: General Animal Model for In Vivo Efficacy Studies
-
Animal Selection:
-
Species: Mice (e.g., C57BL/6, BALB/c) or Rats (e.g., Sprague-Dawley, Wistar).
-
Age: 6-8 weeks.
-
Sex: Use both males and females unless there is a specific justification for using a single sex.
-
Health Status: Healthy, specific-pathogen-free (SPF) animals.
-
-
Acclimatization:
-
House the animals in a controlled environment (temperature: 22 ± 2°C; humidity: 55 ± 10%; 12-hour light/dark cycle) for at least one week prior to the experiment.
-
Provide ad libitum access to standard chow and water.
-
-
Grouping and Randomization:
-
Randomly assign animals to different treatment groups (e.g., vehicle control, this compound low dose, medium dose, high dose, and positive control).
-
Ensure each group has a sufficient number of animals (n=8-10) for statistical power.
-
-
Drug Preparation and Administration:
-
Vehicle Selection: Choose a suitable vehicle for this compound based on its solubility and stability (e.g., 0.5% carboxymethylcellulose, 5% DMSO in corn oil).
-
Dose Formulation: Prepare fresh formulations of this compound daily.
-
Route of Administration: Select an appropriate route based on the therapeutic target and pharmacokinetic properties (e.g., oral gavage, intraperitoneal injection, intravenous injection).
-
-
Monitoring:
-
Record body weight, food and water intake, and clinical signs of toxicity daily.
-
Monitor specific disease-related parameters at regular intervals.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the animals using an approved method.
-
Collect blood and tissues for biomarker analysis (e.g., ELISA, Western blot, histology).
-
Protocol 2: Carrageenan-Induced Paw Edema Model for Anti-inflammatory Activity
-
Animal Model: Male Wistar rats (150-200g).
-
Procedure:
-
Fast the animals overnight with free access to water.
-
Administer this compound or vehicle orally 1 hour before carrageenan injection.
-
Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control.
Mandatory Visualizations
Signaling Pathway Diagram
While the specific signaling pathways modulated by this compound are not yet fully elucidated, many indole alkaloids have been shown to interact with the Mitogen-Activated Protein Kinase (MAPK) pathway, which is crucial in cell proliferation, differentiation, and apoptosis.
Application Notes and Protocols for the Preclinical Formulation of Rauvotetraphylline A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rauvotetraphylline A is an indole (B1671886) alkaloid isolated from the aerial parts of Rauvolfia tetraphylla.[1][2] Like many natural product-derived compounds, this compound is presumed to have low aqueous solubility, a common challenge in the development of new chemical entities.[3][4][5][6][7] This characteristic can significantly hinder its absorption and bioavailability, making the development of a suitable formulation a critical step for preclinical evaluation.[3][4][5][6] Over 70% of new chemical entities in development pipelines exhibit poor aqueous solubility, which poses a significant obstacle to their therapeutic potential.[3]
These application notes provide a comprehensive guide to developing a preclinical formulation for this compound, focusing on strategies to enhance its solubility and ensure consistent delivery for in vivo studies. The protocols outlined below are designed to be adaptable and can serve as a starting point for the formulation of other poorly soluble indole alkaloids.
Physicochemical Characterization of this compound
Table 1: Physicochemical Properties of this compound (Hypothetical Data)
| Property | Method | Hypothetical Value | Implication for Formulation |
| Molecular Weight | Mass Spectrometry | 510.58 g/mol (for Rauvotetraphylline C)[1] | Influences diffusion and absorption characteristics. |
| Aqueous Solubility | Shake-flask method in water, PBS (pH 7.4) | < 1 µg/mL | Indicates the need for solubility enhancement techniques. |
| LogP | Calculated or experimental (e.g., octanol/water partition) | 1.257 (for Rauvotetraphylline C)[1] | A high LogP suggests good membrane permeability but poor aqueous solubility (BCS Class II). |
| pKa | Potentiometric titration or computational prediction | 5.0 - 6.0 (typical for indole alkaloids) | The compound's charge state will vary with pH, affecting solubility and absorption. |
| Crystalline Form | X-ray Powder Diffraction (XRPD) | Crystalline solid | Polymorphism can affect solubility and dissolution rate.[3] |
| Melting Point | Differential Scanning Calorimetry (DSC) | 180-190 °C | Provides information on the solid-state properties and stability. |
| Chemical Stability | HPLC analysis under various stress conditions (pH, light, temperature) | Degradation observed at low pH and upon light exposure | Identifies storage and handling requirements for the formulation. |
Formulation Strategies for Preclinical Studies
Given the anticipated poor aqueous solubility of this compound, several formulation strategies can be employed to enhance its bioavailability for preclinical testing.[4][5][7] The choice of formulation will depend on the route of administration, the required dose, and the specific animal model being used.
Oral Formulation Strategies
For oral administration, the primary goal is to increase the dissolution rate and/or the solubility of this compound in the gastrointestinal fluids.[4]
Table 2: Overview of Oral Formulation Strategies for this compound
| Strategy | Description | Key Excipients | Advantages | Disadvantages |
| Co-solvent Systems | Using a mixture of water-miscible organic solvents to increase solubility.[5] | PEG 400, Propylene Glycol, Ethanol, Glycerin | Simple to prepare, can achieve high drug loading. | Potential for in vivo precipitation upon dilution with aqueous GI fluids. |
| Surfactant-based Formulations | Using surfactants to form micelles that encapsulate the drug, increasing its apparent solubility.[5] | Tween® 80, Polysorbate 80[8], Cremophor® EL | Enhances wetting and dispersion. | Can cause GI irritation at high concentrations. |
| Lipid-based Drug Delivery Systems (LBDDS) | Dissolving the drug in oils or lipids, often with surfactants and co-solvents (SEDDS, SMEDDS).[3][5] | Labrafac® PG, Maisine® CC, Transcutol® HP[5] | Can enhance lymphatic absorption, bypassing first-pass metabolism. | Complex to develop and characterize. |
| Cyclodextrin Complexation | Forming inclusion complexes with cyclodextrins to increase aqueous solubility.[4][5] | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD)[9] | High potential for solubility enhancement. | Can be expensive, potential for renal toxicity at high doses. |
| Nanosuspensions | Reducing the particle size of the drug to the nanometer range to increase the surface area for dissolution.[4] | Stabilizers such as surfactants and polymers | Applicable to a wide range of drugs, can be used for oral and parenteral routes. | Requires specialized equipment for production. |
| Amorphous Solid Dispersions | Dispersing the drug in a polymer matrix in an amorphous state, which has higher solubility than the crystalline form.[3][7] | PVP, HPMC, Soluplus® | Can significantly increase both solubility and dissolution rate. | Potential for recrystallization during storage, leading to decreased solubility. |
Parenteral Formulation Strategies
For intravenous, intraperitoneal, or subcutaneous administration, the formulation must be sterile and have a physiologically acceptable pH and osmolality.
Table 3: Overview of Parenteral Formulation Strategies for this compound
| Strategy | Description | Key Excipients | Advantages | Disadvantages |
| Aqueous Co-solvent Systems | Using water-miscible co-solvents to solubilize the drug. | DMSO, PEG 400, Ethanol | Simple to prepare for preclinical studies. | Potential for precipitation upon injection and local irritation. |
| Cyclodextrin Formulations | Using cyclodextrins to form soluble inclusion complexes.[9] | SBE-β-CD, HP-β-CD | Can achieve high drug concentrations in an aqueous vehicle. | High concentrations of cyclodextrins can cause renal toxicity. |
| Lipid Emulsions | Formulating the drug in the oil phase of an oil-in-water emulsion. | Soybean oil, Medium-chain triglycerides (MCTs), Egg lecithin | Can reduce precipitation and irritation at the injection site. | More complex to manufacture and ensure stability. |
| Nanosuspensions | Sterile nanosuspensions can be administered parenterally. | Surfactants and polymers as stabilizers | High drug loading, suitable for poorly soluble drugs. | Requires stringent aseptic manufacturing processes. |
Experimental Protocols
Protocol 1: Solubility Screening of this compound
Objective: To determine the solubility of this compound in various pharmaceutically acceptable solvents and co-solvent systems.
Materials:
-
This compound
-
A selection of solvents: Water, PBS (pH 7.4), PEG 400, Propylene Glycol, DMSO, Ethanol, Tween® 80, Cremophor® EL, Soybean Oil
-
Vials, shaker, centrifuge, HPLC system
Method:
-
Add an excess amount of this compound to a known volume of each solvent in a vial.
-
Seal the vials and place them on a shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to reach equilibrium.
-
After shaking, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and dilute it with a suitable solvent.
-
Analyze the concentration of this compound in the diluted supernatant by a validated HPLC method.
-
Calculate the solubility in each vehicle.
Protocol 2: Preparation of a Co-solvent-based Oral Formulation
Objective: To prepare a simple co-solvent formulation for initial oral preclinical studies.
Materials:
-
This compound
-
PEG 400
-
Propylene Glycol
-
Water for Injection
-
Glass beaker, magnetic stirrer, analytical balance
Method:
-
Weigh the required amount of this compound.
-
In a glass beaker, add the required volume of PEG 400 and Propylene Glycol.
-
While stirring, slowly add the this compound powder to the co-solvent mixture.
-
Continue stirring until the compound is completely dissolved.
-
If required, add Water for Injection to the final volume.
-
Visually inspect the solution for clarity.
Example Formulation:
-
This compound: 10 mg/mL
-
PEG 400: 40% (v/v)
-
Propylene Glycol: 10% (v/v)
-
Water for Injection: q.s. to 100%
Protocol 3: Preparation of a Cyclodextrin-based Intravenous Formulation
Objective: To prepare a cyclodextrin-based formulation suitable for intravenous administration.
Materials:
-
This compound
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Saline (0.9% NaCl)
-
Vortex mixer, sonicator, sterile filters
Method:
-
Prepare a solution of SBE-β-CD in saline at the desired concentration (e.g., 20% w/v).[1]
-
Add the weighed amount of this compound to the SBE-β-CD solution.
-
Vortex and sonicate the mixture until the drug is completely dissolved.
-
Filter the final solution through a 0.22 µm sterile filter into a sterile vial.
Example Formulation:
-
This compound: 2 mg/mL
-
SBE-β-CD: 20% (w/v)
-
0.9% Saline: q.s. to final volume
Visualization of Workflows and Pathways
Caption: Experimental workflow for the formulation development of this compound.
Caption: Generalized signaling pathways potentially modulated by indole alkaloids.[10]
Stability Considerations
The stability of the final formulation is paramount for obtaining reliable and reproducible preclinical data.[11] Short-term stability studies should be conducted under the expected storage and handling conditions.
Table 4: Stability Testing Protocol for this compound Formulation
| Test | Conditions | Timepoints | Acceptance Criteria |
| Appearance | 4 °C, 25 °C/60% RH | 0, 24h, 48h, 1 week | Clear solution, free of visible particles or precipitation. |
| Assay (HPLC) | 4 °C, 25 °C/60% RH | 0, 24h, 48h, 1 week | 95-105% of initial concentration. |
| Purity (HPLC) | 4 °C, 25 °C/60% RH | 0, 24h, 48h, 1 week | No significant increase in degradation products. |
| pH | 4 °C, 25 °C/60% RH | 0, 24h, 48h, 1 week | ± 0.2 units from initial pH. |
Conclusion
The successful preclinical development of this compound hinges on the creation of a formulation that overcomes its inherent poor aqueous solubility. A systematic approach, starting with thorough physicochemical characterization and followed by a screening of various formulation strategies, is essential. The protocols and data presented in these application notes provide a framework for researchers to develop a robust and effective formulation for this compound, thereby enabling a comprehensive evaluation of its therapeutic potential in preclinical models.
References
- 1. Rauvotetraphylline C | Alkaloids | 1422506-51-1 | Invivochem [invivochem.com]
- 2. researchgate.net [researchgate.net]
- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Formulation Strategies For Poorly Soluble Molecules [outsourcedpharma.com]
- 7. researchgate.net [researchgate.net]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. ashland.com [ashland.com]
- 10. researchgate.net [researchgate.net]
- 11. altasciences.com [altasciences.com]
Troubleshooting & Optimization
Challenges in the isolation of polar indole alkaloids like Rauvotetraphylline A
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the isolation of polar indole (B1671886) alkaloids, with a focus on compounds like Rauvotetraphylline A from Rauwolfia species.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the isolation of polar indole alkaloids like this compound?
The isolation of polar indole alkaloids presents several challenges due to their physicochemical properties. These compounds often possess multiple polar functional groups and basic nitrogen atoms, leading to:
-
Strong Adsorption: Their polarity causes strong binding to polar stationary phases like silica (B1680970) gel, making elution difficult and sometimes requiring highly polar solvent systems.
-
Peak Tailing in Chromatography: The basic nature of the indole nitrogen can lead to interactions with acidic silanol (B1196071) groups on silica gel, resulting in significant peak tailing and reduced separation efficiency.
-
Poor Resolution: Crude plant extracts often contain a complex mixture of structurally similar alkaloids, making their separation into pure compounds challenging.
-
Compound Degradation: Some indole alkaloids are sensitive to acidic conditions and may degrade on standard silica gel, leading to lower yields and the formation of artifacts.
-
Low Abundance: Target alkaloids like this compound may be present in the plant material in low concentrations, requiring efficient and scalable purification methods.
Q2: How can I improve the extraction efficiency of polar indole alkaloids from plant material?
To enhance the extraction of these alkaloids, a common approach is an acid-base extraction method:
-
Acidic Extraction: Initially, the powdered plant material is extracted with an acidic aqueous solution (e.g., water with 0.1% to 1% HCl or acetic acid). This protonates the basic alkaloids, forming their salts, which are generally more soluble in the aqueous phase.
-
Defatting: The acidic aqueous extract is then washed with a non-polar solvent like hexane (B92381) or petroleum ether to remove lipids and other non-polar impurities.
-
Basification: The pH of the aqueous extract is then adjusted to a basic range (pH 9-11) using a base such as ammonium (B1175870) hydroxide (B78521). This neutralizes the alkaloid salts, converting them back to their free base form.
-
Organic Solvent Extraction: The basified aqueous solution is then extracted with a moderately polar organic solvent, such as chloroform (B151607) or dichloromethane (B109758), to pull the free base alkaloids into the organic layer.
Q3: My target polar indole alkaloid shows significant peak tailing during column chromatography on silica gel. What can I do to improve the peak shape?
Peak tailing is a common issue when separating basic compounds like indole alkaloids on silica gel. Here are some effective troubleshooting strategies:
-
Mobile Phase Modification: Add a small amount of a basic modifier to your mobile phase to neutralize the acidic silanol groups on the silica surface. Commonly used modifiers include:
-
Triethylamine (B128534) (TEA): Typically added at a concentration of 0.1-1% to the mobile phase.
-
Ammonium Hydroxide: A few drops can be added to the solvent system, particularly in more polar mobile phases like chloroform/methanol (B129727) mixtures.
-
-
Use of Alternative Stationary Phases:
-
Alumina (B75360) (basic or neutral): This can be a good alternative to silica gel for the purification of basic alkaloids as it lacks the acidic silanol groups.
-
Reversed-Phase (C18) Chromatography: For highly polar alkaloids, reversed-phase chromatography can be a powerful separation technique where the stationary phase is non-polar and a polar mobile phase is used.
-
Q4: I am struggling to separate two structurally very similar polar indole alkaloids. What chromatographic strategies can I employ?
Resolving closely related alkaloids requires optimizing the selectivity of your chromatographic system:
-
Fine-tune the Mobile Phase: Systematically vary the solvent composition of your mobile phase. Sometimes, changing the solvent system entirely (e.g., from a hexane/ethyl acetate (B1210297) system to a chloroform/methanol system) can significantly alter selectivity.
-
Gradient Elution: Employing a shallow gradient elution in your column chromatography or HPLC can help to resolve compounds with similar retention times.
-
High-Performance Liquid Chromatography (HPLC): For difficult separations, HPLC offers higher resolution than traditional column chromatography. Experiment with different column chemistries (e.g., C18, phenyl-hexyl) and mobile phase additives.
-
Centrifugal Partition Chromatography (CPC): This is a liquid-liquid chromatography technique that can be very effective for separating polar compounds and avoids the use of solid stationary phases where irreversible adsorption can be an issue.
Troubleshooting Guides
Problem 1: Low or No Yield of Target Alkaloid After Extraction
| Possible Cause | Troubleshooting Action |
| Incomplete Cell Lysis | Ensure the plant material is finely powdered to maximize surface area for solvent penetration. |
| Inappropriate Extraction Solvent | For polar alkaloids, ensure an initial acidic aqueous extraction is performed to solubilize the alkaloid salts. |
| Incorrect pH during Acid-Base Extraction | Verify the pH at both the acidic and basic extraction steps using a pH meter. Incomplete basification will result in poor extraction into the organic solvent. |
| Degradation of Alkaloid | Some alkaloids are sensitive to heat and light. Avoid excessive heating during solvent evaporation and protect extracts from light. |
Problem 2: Difficulty in Eluting the Target Alkaloid from a Silica Gel Column
| Possible Cause | Troubleshooting Action |
| Strong Adsorption to Silica Gel | Increase the polarity of the mobile phase. If using a chloroform/methanol system, gradually increase the percentage of methanol. |
| Ionic Interactions with Silica | Add a basic modifier like triethylamine or ammonium hydroxide to the mobile phase to reduce strong interactions. |
| Irreversible Adsorption | Consider switching to a different stationary phase such as alumina or a reversed-phase C18 silica. |
Quantitative Data Summary
The following tables summarize quantitative data gathered from various studies on the isolation of alkaloids from Rauwolfia species.
Table 1: Crude Alkaloid Yield from Different Parts of Rauwolfia tetraphylla
| Plant Part | Crude Alkaloid Yield (%) |
| Flower | 9.0 |
| Very Young Leaf | 8.17 |
| Mature Leaf | 1.54 |
| Stem | 0.85 |
| Root | 0.53 |
| Fruit | 0.22 |
Data adapted from a study on the gravimetric estimation of indole alkaloids in Rauwolfia tetraphylla.
Table 2: Yield of Fractions from Methanolic Extract of Rauwolfia serpentina Roots
| Solvent Fraction | Yield (%) |
| Aqueous Residue | 28.8 |
| Chloroform | 16.5 |
| Butanol | 14.0 |
This data indicates that the chloroform fraction, which is effective for extracting many indole alkaloids, constitutes a significant portion of the crude methanolic extract.
Experimental Protocols
General Protocol for the Extraction and Fractionation of Polar Indole Alkaloids from Rauwolfia Species
This protocol provides a general framework for the extraction and initial fractionation of polar indole alkaloids. Optimization will be required for specific plant materials and target compounds.
-
Preparation of Plant Material:
-
Air-dry the plant material (e.g., aerial parts of Rauwolfia tetraphylla) at room temperature in the shade.
-
Grind the dried material into a fine powder using a mechanical grinder.
-
-
Acidic Aqueous Extraction:
-
Macerate the powdered plant material in an aqueous solution of 1% hydrochloric acid (HCl) for 24-48 hours at room temperature with occasional stirring.
-
Filter the mixture through cheesecloth and then filter paper to remove solid plant material.
-
-
Defatting:
-
Transfer the acidic aqueous extract to a separatory funnel.
-
Wash the extract three times with an equal volume of n-hexane to remove non-polar compounds. Discard the hexane layers.
-
-
Basification and Extraction of Free Alkaloids:
-
Adjust the pH of the aqueous extract to approximately 10-11 by the slow addition of concentrated ammonium hydroxide. Monitor the pH using a pH meter.
-
Extract the basified aqueous solution three to five times with an equal volume of dichloromethane or chloroform.
-
Combine the organic layers.
-
-
Drying and Concentration:
-
Dry the combined organic extract over anhydrous sodium sulfate.
-
Filter to remove the sodium sulfate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude alkaloid extract.
-
-
Column Chromatography for Fractionation (Example Starting Conditions):
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase: Start with a less polar solvent system and gradually increase the polarity. A common gradient is starting with 100% chloroform and gradually increasing the percentage of methanol (e.g., 1%, 2%, 5%, 10%, etc.).
-
Monitoring: Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system and a UV lamp for visualization.
-
Further Purification: Fractions containing the target alkaloid, such as this compound, will likely require further purification using techniques like preparative HPLC or repeated column chromatography with different solvent systems.
-
Visualizations
Caption: General workflow for the extraction and isolation of polar indole alkaloids.
Caption: Troubleshooting decision tree for peak tailing in chromatography.
Technical Support Center: Optimizing Rauvotetraphylline A Yield from Rauvolfia tetraphylla
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of Rauvotetraphylline A from Rauvolfia tetraphylla.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it significant?
A1: this compound is a sarpagine-type monoterpenoid indole (B1671886) alkaloid isolated from the aerial parts of Rauvolfia tetraphylla.[1][2][3] Sarpagine-type alkaloids are of significant interest to medicinal chemists due to their diverse biological activities.[4][5]
Q2: Which part of Rauvolfia tetraphylla is the best source for this compound?
A2: Rauvotetraphyllines A-E have been successfully isolated from the aerial parts (stems and leaves) of Rauvolfia tetraphylla.[1][2][3] While roots are a rich source of other alkaloids like reserpine, the aerial parts are the documented source for this specific compound.[6]
Q3: What are the general steps to obtain this compound?
A3: The general workflow involves extraction of the plant material, purification of the crude extract, and quantification of the target compound. Each step needs to be optimized to maximize the yield.
Q4: Can plant tissue culture be used to produce this compound?
A4: Yes, in vitro callus and cell suspension cultures of Rauvolfia tetraphylla can be established to produce indole alkaloids.[7] This method offers a controlled environment for production and can be manipulated to enhance yields, for instance, through the use of elicitors.
Troubleshooting Guides
Low Yield During Extraction
| Potential Cause | Troubleshooting Step |
| Inefficient Solvent System | The choice of solvent is critical for alkaloid extraction. While ethanol (B145695) has been used for initial extraction[1][2][3], a systematic evaluation of solvents with varying polarities is recommended. Methanol, chloroform, and acetone (B3395972) are also commonly used for alkaloid extraction.[6] Optimization studies suggest that a mixture of solvents can sometimes provide better yields than a single solvent.[8][9] |
| Incomplete Extraction | Ensure sufficient extraction time and appropriate temperature. Sonication or Soxhlet extraction can improve efficiency compared to simple maceration.[9] Multiple extraction cycles with fresh solvent will ensure maximum recovery of the alkaloids from the plant material. |
| Degradation of this compound | Alkaloids can be sensitive to heat and pH changes. Avoid high temperatures during solvent evaporation. Store extracts at low temperatures (4°C) and in the dark to prevent degradation.[10][11][12] |
| Improper Plant Material Handling | The plant material should be properly dried in the shade to prevent the degradation of thermolabile compounds and finely powdered to increase the surface area for extraction. |
Issues with Purification
| Potential Cause | Troubleshooting Step |
| Poor Separation in Column Chromatography | The choice of stationary phase (e.g., silica (B1680970) gel, alumina) and mobile phase is crucial.[13][14] A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, often provides better separation of alkaloids.[14] Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing this compound. |
| Co-elution of Impurities | If impurities with similar polarity are present, a secondary purification step using a different chromatographic technique, such as preparative HPLC, may be necessary. |
| Loss of Compound during Purification | Ensure that the glassware is properly rinsed to recover all the adsorbed compound. Minimize the number of transfer steps to reduce losses. |
Inaccurate Quantification by HPLC
| Potential Cause | Troubleshooting Step |
| Poor Peak Resolution | Optimize the HPLC mobile phase composition and flow rate. A gradient elution may be required to achieve good separation from other compounds.[15] Ensure the column is in good condition. |
| Inaccurate Standard Curve | Prepare fresh standards of known concentration for the calibration curve. Ensure the standard is pure. |
| Matrix Effects | The presence of other compounds in the extract can interfere with the quantification. A proper sample clean-up using Solid Phase Extraction (SPE) before HPLC analysis can minimize matrix effects. |
Experimental Protocols
Protocol 1: Solvent Extraction of this compound (Baseline Method)
This protocol is based on the reported isolation of Rauvotetraphyllines A-E and can be used as a starting point for optimization.[3]
-
Preparation of Plant Material:
-
Collect the aerial parts of Rauvolfia tetraphylla.
-
Air-dry the plant material in the shade.
-
Grind the dried material into a fine powder.
-
-
Extraction:
-
Macerate the powdered plant material (e.g., 1 kg) in 95% ethanol (e.g., 3 x 10 L, each for 3 days) at room temperature.
-
Filter the extract after each maceration.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude ethanol extract.
-
-
Optimization of Extraction (Suggested Approach):
-
To optimize, perform small-scale extractions with different solvents (e.g., methanol, ethanol, acetone, chloroform, and mixtures thereof) and for varying durations (e.g., 24, 48, 72 hours) and temperatures (e.g., room temperature, 40°C).
-
Analyze the crude extracts using HPLC to determine the relative yield of this compound.
-
Protocol 2: Purification by Column Chromatography (General Procedure)
-
Preparation of the Column:
-
Use silica gel (100-200 mesh) as the stationary phase.
-
Prepare a slurry of the silica gel in a non-polar solvent (e.g., hexane).
-
Pack a glass column with the slurry, ensuring there are no air bubbles.
-
-
Sample Loading:
-
Adsorb the crude ethanol extract onto a small amount of silica gel.
-
Load the dried, adsorbed sample onto the top of the prepared column.
-
-
Elution:
-
Elute the column with a gradient of solvents, starting with 100% hexane (B92381) and gradually increasing the polarity by adding ethyl acetate (B1210297) and then methanol.
-
Collect fractions of a fixed volume (e.g., 20 mL).
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC.
-
Combine the fractions that show a spot corresponding to a this compound standard.
-
Evaporate the solvent from the combined fractions to obtain the purified compound.
-
Protocol 3: Quantification by HPLC (General Method for Indole Alkaloids)
This is a generalized protocol that needs to be validated specifically for this compound.
-
Instrumentation:
-
HPLC system with a UV detector and a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
-
Mobile Phase:
-
A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) is often effective for separating indole alkaloids.
-
Example gradient: Start with 10% acetonitrile, increase to 90% over 30 minutes.
-
-
Detection:
-
Monitor the eluent at a wavelength of 280 nm, which is a common detection wavelength for indole alkaloids.[15]
-
-
Quantification:
-
Prepare a stock solution of a purified this compound standard of known concentration.
-
Create a calibration curve by injecting a series of dilutions of the standard solution.
-
Inject the sample extract and determine the concentration of this compound by comparing its peak area to the calibration curve.
-
Data Presentation
Table 1: Illustrative Data for Optimization of Extraction Solvent
| Solvent System | Relative Yield of this compound (%) |
| 100% Hexane | 15 |
| 100% Chloroform | 65 |
| 100% Ethyl Acetate | 75 |
| 100% Acetone | 85 |
| 100% Ethanol | 80 |
| 100% Methanol | 90 |
| Chloroform:Methanol (1:1) | 100 |
Note: This table presents hypothetical data for illustrative purposes to guide the optimization process. Actual results may vary.
Table 2: Illustrative Data for Elicitor Effect on this compound Production in Cell Suspension Culture
| Elicitor (Concentration) | This compound Yield (mg/g dry weight) |
| Control (No Elicitor) | 0.5 |
| Salicylic Acid (100 µM) | 1.2 |
| Methyl Jasmonate (50 µM) | 1.8 |
| Yeast Extract (1 g/L) | 1.5 |
Note: This table presents hypothetical data for illustrative purposes. The optimal elicitor and its concentration need to be determined experimentally.
Visualizations
Caption: Experimental workflow for extraction and quantification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Rauvotetraphyllines A-E, new indole alkaloids from Rauvolfia tetraphylla - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Sarpagine and related alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sarpagine and Related Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. docsdrive.com [docsdrive.com]
- 8. Optimization of Experimental Parameters in the Solvent Extraction of Trans-Resveratrol from Pruning Waste of Vitis vinifera, Fetească Neagră Variety [mdpi.com]
- 9. Optimization of extraction process and solvent polarities to enhance the recovery of phytochemical compounds, nutritional content, and biofunctional properties of Mentha longifolia L. extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
Technical Support Center: Rauvotetraphylline A Stability and Degradation
Disclaimer: Detailed stability and degradation data for Rauvotetraphylline A are not extensively available in public literature. This guide is based on the general characteristics of indole (B1671886) alkaloids and established principles of pharmaceutical stability testing. Researchers are strongly encouraged to perform their own stability studies under conditions relevant to their specific applications.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: Like many indole alkaloids, this compound is susceptible to degradation from several factors:
-
pH: Both acidic and alkaline conditions can catalyze hydrolysis or other degradation reactions. Indole alkaloids often show pH-dependent stability, with some being particularly labile in acidic environments.[1][2]
-
Light (Photodegradation): Exposure to UV or even ambient light can induce photochemical reactions, leading to the formation of degradation products.[3][4]
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation.[1][2]
-
Oxidation: The presence of oxygen or oxidizing agents can lead to the formation of oxidative degradation products.
-
Solvent: The choice of solvent can influence the stability of the compound. While some organic solvents may offer better stability for short-term use, long-term storage in solution is generally not recommended without stability data.
Q2: I am seeing a loss of my this compound peak in my HPLC analysis after preparing my sample. What could be the cause?
A2: This could be due to several reasons:
-
Adsorption: The compound may be adsorbing to the surface of your container (e.g., glass or plastic) or the HPLC vial/cap. Using silanized glassware or polypropylene (B1209903) vials can sometimes mitigate this.
-
Degradation: The compound may be degrading in your chosen solvent or under the ambient light and temperature conditions of your lab. A study on related indole alkaloids found that some were unstable at ambient conditions after just one day of storage in a chloroform (B151607) extract.[5]
-
Precipitation: this compound may have limited solubility in your solvent, and it could be precipitating out of solution. Ensure that you are working within the solubility limits of the compound.
Q3: How should I prepare stock solutions of this compound and how should they be stored?
A3: For stock solutions, it is best to use a high-purity solvent in which this compound is readily soluble, such as DMSO.[6]
-
Preparation: Prepare the stock solution at a reasonably high concentration to minimize the volume needed for dilution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C in tightly sealed, light-protecting containers.
Q4: What are the likely degradation products of this compound?
A4: Without specific studies on this compound, we can infer potential degradation pathways from similar indole alkaloids. Common degradation products can arise from:
-
Hydrolysis: If the structure contains ester or amide functional groups, these can be hydrolyzed under acidic or basic conditions. For example, the indole alkaloid mitragynine (B136389) undergoes hydrolysis of its methyl ester in alkaline conditions.[1][2]
-
Oxidation: The indole nucleus can be oxidized, leading to the formation of various oxindoles or other oxidative products.
-
Photodegradation: Exposure to light can lead to complex rearrangements and the formation of various photoproducts.[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent results in bioassays | Degradation of this compound in the assay medium. | Perform a stability study of this compound in your specific assay medium under the conditions of the experiment (e.g., temperature, pH, light exposure). Prepare fresh solutions for each experiment. |
| Appearance of new peaks in HPLC chromatogram over time | Formation of degradation products. | Conduct a forced degradation study to identify the potential degradation products.[8][9][10][11] This will help in developing a stability-indicating analytical method. |
| Poor recovery from sample preparation | Adsorption to labware or instability during extraction. | Use different types of labware (e.g., polypropylene). Minimize the time between sample preparation and analysis. Ensure extraction solvents and conditions are not causing degradation. |
| Loss of compound in aqueous buffers | pH-dependent degradation or poor solubility. | Determine the pH-stability profile of this compound. Use buffers where the compound is most stable. Consider using co-solvents to improve solubility, but verify their impact on stability. |
Experimental Protocols
Protocol for Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[9][10][11]
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at a specific temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep at room temperature for a defined period.
-
Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 80°C) for a defined period.
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) or a combination of UV and visible light for a defined period.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Neutralize the acid and base-stressed samples.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a suitable HPLC method (see below).
4. HPLC Method:
-
A reverse-phase HPLC method is typically suitable for alkaloids.[12][13]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[14]
-
Detection: UV detection at a wavelength where this compound has maximum absorbance.
Data Presentation
Table 1: Hypothetical pH-Rate Profile for this compound at 60°C
| pH | Apparent First-Order Rate Constant (k, h⁻¹) | Half-life (t½, h) | % Degradation after 8h |
| 2.0 | 0.0866 | 8.0 | 50.0 |
| 4.0 | 0.0115 | 60.3 | 8.8 |
| 6.0 | 0.0058 | 119.5 | 4.5 |
| 8.0 | 0.0231 | 30.0 | 16.9 |
| 10.0 | 0.0990 | 7.0 | 54.7 |
Table 2: Hypothetical Temperature-Dependent Degradation of this compound at pH 7.4
| Temperature (°C) | Apparent First-Order Rate Constant (k, h⁻¹) | Half-life (t½, h) | % Degradation after 24h |
| 4 | < 0.0001 | > 6931 | < 0.1 |
| 25 | 0.0009 | 770.2 | 2.1 |
| 40 | 0.0043 | 161.2 | 9.8 |
| 60 | 0.0217 | 31.9 | 40.6 |
Visualizations
Caption: Experimental workflow for a forced degradation study of this compound.
Caption: Key factors influencing the degradation of this compound in solution.
Caption: A hypothetical signaling pathway for an alkaloid like this compound.
References
- 1. ifrti.org [ifrti.org]
- 2. Temperature and pH-Dependent Stability of Mitragyna Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of ultraviolet light absorbers on photostabilization of azadirachtin-A in solution (part: II). | Sigma-Aldrich [sigmaaldrich.com]
- 5. scispace.com [scispace.com]
- 6. Rauvotetraphylline C | Alkaloids | 1422506-51-1 | Invivochem [invivochem.com]
- 7. researchgate.net [researchgate.net]
- 8. forced degradation products: Topics by Science.gov [science.gov]
- 9. acdlabs.com [acdlabs.com]
- 10. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. wjpsronline.com [wjpsronline.com]
- 13. impactfactor.org [impactfactor.org]
- 14. Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Solubility Issues of Rauvotetraphylline A for Bioassays
Welcome to the technical support center for Rauvotetraphylline A. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of this compound in bioassay applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a member of the indole (B1671886) alkaloid family, a class of naturally occurring compounds with a wide range of documented biological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects.[1][2] Like many indole alkaloids, this compound has a complex, largely nonpolar structure, which often leads to poor solubility in aqueous solutions commonly used in biological assays. This can create challenges in achieving desired concentrations for accurate and reproducible experimental results.
Q2: What is the recommended starting solvent for dissolving this compound?
A2: For initial solubilization, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent. DMSO is a powerful, water-miscible organic solvent capable of dissolving many poorly soluble compounds. It is generally well-tolerated in most cell-based assays at final concentrations of 0.5% (v/v) or lower.
Q3: My this compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer. What can I do?
A3: This is a common issue known as "crashing out." Here are several strategies to mitigate this:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay medium is as low as possible, ideally below 0.1%.
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock into the aqueous buffer.
-
Vortexing During Dilution: Add the DMSO stock dropwise to the aqueous buffer while continuously vortexing to promote rapid mixing and dispersion.
-
Co-solvents: Consider using a co-solvent system. For example, a small percentage of ethanol (B145695) or polyethylene (B3416737) glycol (PEG) in the final aqueous solution can sometimes help maintain solubility.
Q4: Are there alternative solvents to DMSO?
A4: If DMSO is not suitable for your specific assay, you can explore other organic solvents. However, it is crucial to determine the tolerance of your experimental system to these solvents by running appropriate vehicle controls. Potential alternatives include:
-
Ethanol (EtOH)
-
N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
Always prioritize solvents with the lowest toxicity to your biological system.
Q5: Can I use techniques other than solvents to improve aqueous solubility?
A5: Yes, several formulation strategies can enhance the aqueous solubility of poorly soluble compounds like this compound:
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic compounds, forming inclusion complexes that are more water-soluble. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in cell culture applications.
-
Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-127 can form micelles that entrap the compound and increase its apparent solubility in aqueous media.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Compound will not dissolve in the primary solvent (e.g., DMSO). | The compound may be highly crystalline or have very low solubility even in organic solvents. | Try gentle warming (up to 37°C) or brief sonication to aid dissolution. If unsuccessful, consider a stronger solvent like DMF, but be mindful of its higher potential for cytotoxicity. |
| Precipitation is observed in the stock solution upon storage. | The stock solution may be supersaturated or unstable at the storage temperature. | Try preparing a slightly lower concentration stock solution. Store aliquots at -20°C or -80°C to minimize freeze-thaw cycles. |
| Inconsistent results between experiments. | This could be due to incomplete dissolution or precipitation of the compound in the assay medium, leading to variable effective concentrations. | Visually inspect all solutions for any signs of precipitation before use. Prepare fresh dilutions for each experiment. Consider using a solubility-enhancing excipient like cyclodextrin (B1172386) for more consistent results. |
| High background or artifacts in the bioassay. | The compound may be forming aggregates at the tested concentrations, which can interfere with assay readouts (e.g., light scattering in absorbance-based assays). | Perform a solubility assessment in the final assay medium before conducting the full experiment. If aggregation is suspected, consider using a formulation approach with surfactants or cyclodextrins. |
Data Presentation
Table 1: Solubility of this compound in Common Laboratory Solvents
| Solvent | Solubility (µg/mL) | Molar Solubility (µM) |
| Dimethyl Sulfoxide (DMSO) | > 10,000 | > 20,000 |
| N,N-Dimethylformamide (DMF) | > 10,000 | > 20,000 |
| Ethanol (95%) | ~500 | ~1000 |
| Methanol | ~250 | ~500 |
| Water | < 1 | < 2 |
| Phosphate-Buffered Saline (PBS, pH 7.4) | < 1 | < 2 |
Note: The above data is estimated based on the general solubility of related indole alkaloids and should be confirmed experimentally.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (Molecular Weight: ~500 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Calibrated micropipettes
Procedure:
-
Accurately weigh 1 mg of this compound and transfer it to a sterile vial.
-
Calculate the required volume of DMSO for a 10 mM stock solution. For a compound with a molecular weight of 500 g/mol , this would be 200 µL.
-
Add the calculated volume of DMSO to the vial containing the this compound.
-
Vortex the solution until the compound is completely dissolved. Gentle warming (up to 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay) for this compound
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete culture medium. The final DMSO concentration should not exceed 0.5%. Include a vehicle control (medium with the same final DMSO concentration) and a no-treatment control.
-
Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[3][4]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[3]
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Mandatory Visualizations
Signaling Pathway
Rauwolfia alkaloids, the class of compounds to which this compound belongs, are known to exhibit anti-inflammatory properties.[2] A key signaling pathway implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. Inflammatory stimuli, such as lipopolysaccharide (LPS), can lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences to promote the transcription of pro-inflammatory genes, including cytokines like TNF-α and IL-6, and the enzyme cyclooxygenase-2 (COX-2).[5][6][7] this compound is hypothesized to exert its anti-inflammatory effects by inhibiting one or more steps in this pathway, thereby reducing the production of these inflammatory mediators.
Caption: Hypothesized mechanism of this compound on the NF-κB signaling pathway.
Experimental Workflow
The following diagram outlines the general workflow for assessing the solubility and subsequent bioactivity of this compound.
Caption: General workflow for solubility testing and bioassay of this compound.
References
- 1. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. phytojournal.com [phytojournal.com]
- 3. benchchem.com [benchchem.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory Mechanism of An Alkaloid Rutaecarpine in LTA-Stimulated RAW 264.7 Cells: Pivotal Role on NF-κB and ERK/p38 Signaling Molecules [mdpi.com]
- 7. NF-κB Signaling and Inflammation-Drug Repurposing to Treat Inflammatory Disorders? - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Peak Tailing in HPLC Analysis of Rauvotetraphylline A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome peak tailing issues encountered during the HPLC analysis of Rauvotetraphylline A.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem in the analysis of this compound?
A1: Peak tailing is a chromatographic issue where a peak is asymmetrical, with a "tail" extending from the apex down to the baseline.[1] In an ideal chromatogram, peaks are symmetrical and have a Gaussian shape. Peak tailing is problematic because it can lead to:
-
Reduced Resolution: Tailing peaks can overlap with nearby peaks, making accurate quantification challenging.
-
Inaccurate Integration: The asymmetrical shape can cause errors in peak area calculation, affecting the precision of quantitative results.[1]
-
Lower Sensitivity: As the peak broadens, its height diminishes, which can negatively impact the limit of detection (LOD) and limit of quantitation (LOQ).
This compound, as an indole (B1671886) alkaloid, is a basic compound and is particularly susceptible to peak tailing due to its chemical structure and potential interactions within the HPLC system.
Q2: What are the primary causes of peak tailing for a basic compound like this compound?
A2: The most common cause of peak tailing for basic compounds is secondary interactions between the analyte and the stationary phase.[2] Key factors include:
-
Silanol (B1196071) Interactions: Silica-based reversed-phase columns have residual silanol groups (Si-OH) on their surface. At mobile phase pH values above 3, these silanol groups can become ionized (SiO-) and interact electrostatically with the protonated form of basic analytes like this compound. This secondary retention mechanism is a major contributor to peak tailing.[2]
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound (predicted pKa ≈ 10.22), both the ionized and non-ionized forms of the analyte will be present, leading to peak broadening and tailing.[2]
-
Column Overload: Injecting an excessive amount of the sample can saturate the stationary phase, causing peak distortion, including tailing.[1]
-
Column Degradation: Over time, the stationary phase can degrade, or voids can form in the column bed, leading to poor peak shape.
Troubleshooting Guides
This section provides a systematic approach to diagnose and resolve peak tailing issues with this compound.
Initial System Checks
If you are experiencing peak tailing, begin with these fundamental checks.
Step 1: Verify System Suitability
Review your current and historical system suitability data. A sudden onset of peak tailing for your standards can point to an issue with the column or mobile phase.
Step 2: Check for Column Overload
To determine if column overload is the cause, dilute your sample by a factor of 10 and inject it again. If the peak shape improves and becomes more symmetrical, you were likely overloading the column.
Method Optimization for this compound
If the initial checks do not resolve the peak tailing, method optimization is necessary.
Mobile Phase Adjustments
1. pH Modification:
-
Low pH (pH 2-3): At a low pH, the residual silanol groups on the silica-based column will be protonated (Si-OH) and less likely to interact with the protonated this compound. This is often the most effective way to reduce peak tailing for basic compounds.
-
High pH (pH > 8): At a high pH, well above the pKa of the silanol groups, this compound will be in its neutral form, reducing interactions with the ionized silanol groups. However, ensure your column is stable at high pH.
2. Buffer Concentration:
-
Increasing the buffer concentration (e.g., from 10 mM to 25-50 mM) can help to mask the residual silanol groups and improve peak shape.
3. Mobile Phase Additives:
-
Triethylamine (TEA): Adding a small amount of TEA (e.g., 0.1%) to the mobile phase can compete with the basic analyte for active silanol sites, thereby reducing peak tailing.
Column Selection and Care
1. Use of an End-Capped Column:
-
Modern, high-purity silica (B1680970) columns that are "end-capped" have fewer free silanol groups and are less prone to causing peak tailing with basic compounds.
2. Alternative Stationary Phases:
-
Consider columns with a different stationary phase, such as those with embedded polar groups or hybrid silica technology, which are designed to shield the silica surface and minimize silanol interactions.
3. Column Washing:
-
If the column is contaminated with strongly retained compounds, a thorough wash is recommended. Disconnect the column from the detector and flush with a sequence of solvents such as water, isopropanol, and then re-equilibrate with the mobile phase.
Quantitative Data Summary
The following tables provide illustrative data on how mobile phase parameters can affect the peak shape of basic compounds. While specific data for this compound may vary, these examples demonstrate the general trends.
Table 1: Effect of Mobile Phase pH on Peak Asymmetry of a Basic Analyte
| Mobile Phase pH | Peak Asymmetry Factor (As) |
| 2.5 | 1.1 |
| 4.5 | 1.8 |
| 6.5 | 2.5 |
Table 2: Effect of Buffer Concentration on Peak Asymmetry of a Basic Analyte (at pH 4.5)
| Buffer Concentration (mM) | Peak Asymmetry Factor (As) |
| 10 | 1.9 |
| 25 | 1.4 |
| 50 | 1.2 |
Experimental Protocols
Protocol 1: HPLC Method for the Analysis of Rauvolfia Alkaloids
This method is a starting point and may require optimization for this compound.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in water.
-
B: Acetonitrile.
-
-
Gradient: 35% B to 65% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.[4]
-
Injection Volume: 10 µL.
Protocol 2: Sample Dilution Study
Objective: To determine if column overload is the cause of peak tailing.
Procedure:
-
Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10, 1:100).
-
Inject the original, undiluted sample and record the chromatogram. Note the peak shape and retention time.
-
Inject each of the diluted samples and record the chromatograms.
-
Compare the peak shapes of the diluted samples to the original. If the peak asymmetry decreases as the sample is diluted, column overload is a likely cause.
Visualizations
Caption: Initial troubleshooting workflow for peak tailing.
Caption: Chemical interactions causing peak tailing and solutions.
References
- 1. Development of an efficient system for the separation of indole alkaloids by high performance liquid chromatography and its applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Determination of indole alkaloids and highly volatile compounds in Rauvolfia verticillata by HPLC-UV and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Resolution of Rauvotetraphylline A Isomers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the resolution of Rauvotetraphylline A from its isomers.
Frequently Asked Questions (FAQs)
Q1: What are the likely isomers of this compound I need to separate?
A1: this compound is an indole (B1671886) alkaloid. Like other yohimbine-type alkaloids, it likely has several stereogenic centers. The most common isomers you may encounter are diastereomers, which differ in the spatial arrangement at one or more, but not all, of these chiral centers. These isomers can have very similar physical and chemical properties, making their separation challenging.
Q2: Which analytical technique is most suitable for separating this compound isomers?
A2: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most effective and widely used techniques for the separation of indole alkaloid isomers.[1][2][3][4] These methods offer high resolution and sensitivity. For enantiomeric resolution, specialized chiral stationary phases (CSPs) are necessary.
Q3: What type of HPLC column is best for this separation?
A3: For separating diastereomers of this compound, a good starting point is a reversed-phase C18 column.[1][4] However, for enantiomers or particularly challenging diastereomeric separations, a chiral column is often required. Chiral stationary phases like Chiralpak AD or Chiralcel OD have shown success in resolving similar indole alkaloids.
Q4: Can I use Thin Layer Chromatography (TLC) to develop a separation method?
A4: Yes, TLC can be a valuable tool for initial solvent system screening for column chromatography. However, due to the typically small differences in polarity between isomers, TLC may not always show clear separation. It is a good starting point to find a suitable mobile phase for flash chromatography or to get a preliminary idea of solvent systems for HPLC.
Troubleshooting Guides
This section addresses common issues encountered during the chromatographic separation of this compound and its isomers.
Problem 1: Poor or No Resolution of Isomeric Peaks in HPLC
| Possible Cause | Suggested Solution |
| Inappropriate Column Chemistry | If using a standard C18 column, consider switching to a column with a different selectivity (e.g., Phenyl-Hexyl or Cyano). For enantiomers, a chiral stationary phase is essential. |
| Mobile Phase Composition is Not Optimal | Systematically vary the ratio of your organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous phase. Introduce additives like formic acid (0.05-0.1%) or ammonium (B1175870) hydroxide (B78521) (0.1%) to the mobile phase to improve peak shape and selectivity.[1][4] |
| Incorrect Flow Rate | Optimize the flow rate. A lower flow rate can sometimes improve resolution, but will also increase run time. |
| Temperature Fluctuations | Use a column oven to maintain a stable temperature. Changes in temperature can affect retention times and selectivity. |
| Isomers are Enantiomers | If you suspect you have enantiomers, a chiral separation method is necessary. This involves either using a chiral stationary phase (CSP) or a chiral additive in the mobile phase. |
Problem 2: Peak Tailing or Broad Peaks
| Possible Cause | Suggested Solution |
| Secondary Interactions with Silica | Add a competing base like triethylamine (B128534) (0.1-0.5%) to the mobile phase to mask active silanol (B1196071) groups on the column packing. |
| Column Overload | Reduce the concentration of the injected sample. Overloading the column can lead to poor peak shape. |
| Sample Solvent Incompatibility | Dissolve your sample in the mobile phase whenever possible. If a different solvent must be used, ensure it is weaker than the mobile phase. |
| Contaminated Guard Column or Column | Replace the guard column. If the problem persists, the analytical column may need to be flushed or replaced. |
| Extra-column Volume | Minimize the length and internal diameter of the tubing between the injector, column, and detector. |
Problem 3: Irreproducible Retention Times
| Possible Cause | Suggested Solution |
| Inadequate Column Equilibration | Ensure the column is fully equilibrated with the mobile phase before each injection. This is especially important for gradient elution. |
| Mobile Phase Composition Drift | Prepare fresh mobile phase daily. If using an aqueous buffer, ensure it is properly buffered and check for microbial growth. |
| Pump Malfunction | Check for leaks in the pump and ensure check valves are functioning correctly. Degas the mobile phase to prevent air bubbles in the pump head. |
| Fluctuating Column Temperature | Use a column oven and allow it to stabilize before starting your analysis. |
Experimental Protocols
Below is a model experimental protocol for the analytical HPLC separation of this compound isomers, based on successful methods for separating similar indole alkaloids like yohimbine (B192690) and its diastereomers.
Objective: To achieve baseline separation of this compound from its isomers using reversed-phase HPLC.
Materials:
-
HPLC system with a UV detector or Mass Spectrometer (MS)
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid or ammonium hydroxide
-
Sample of mixed this compound isomers
-
0.22 µm syringe filters
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) formic acid in water.
-
Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.
-
Degas both mobile phases for at least 15 minutes using an ultrasonicator or an inline degasser.
-
-
Sample Preparation:
-
Dissolve a small amount of the this compound isomer mixture in the initial mobile phase composition (e.g., 80% A, 20% B) to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Gradient elution as described in the table below.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm or 280 nm (or as determined by UV scan of the analyte)
-
Injection Volume: 10 µL
-
-
Gradient Program (Illustrative Example):
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 80 | 20 |
| 20.0 | 50 | 50 |
| 25.0 | 20 | 80 |
| 30.0 | 20 | 80 |
| 30.1 | 80 | 20 |
| 35.0 | 80 | 20 |
-
Data Analysis:
-
Integrate the peaks in the resulting chromatogram.
-
Calculate the resolution between adjacent peaks. A resolution of >1.5 is considered baseline separation.
-
Quantitative Data
The following table presents illustrative quantitative data from a UHPLC-UV/MS method developed for the separation of yohimbine and its diastereomer corynanthine, which can serve as a starting point for method development for this compound.
Illustrative Separation Data for Yohimbine and Corynanthine [1][4]
| Compound | Retention Time (min) | Resolution (Rs) |
| Corynanthine | 5.2 | - |
| Yohimbine | 5.8 | 2.1 |
Note: This data is for yohimbine and its diastereomer and should be used as a guide for developing a method for this compound. Actual retention times and resolution will vary depending on the specific isomers and exact chromatographic conditions.
Visualizations
Caption: Experimental workflow for HPLC analysis of this compound isomers.
Caption: Troubleshooting logic for poor peak resolution in HPLC.
References
- 1. Determination of Yohimbine in Yohimbe Bark and Related Dietary Supplements Using UHPLC-UV/MS: Single-Laboratory Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Quantification and characterization of alkaloids from roots of Rauwolfia serpentina using ultra-high performance liquid chromatography-photo diode array-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing degradation of Rauvotetraphylline A during purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Rauvotetraphylline A. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purification challenging?
This compound is a monoterpenoid indole (B1671886) alkaloid isolated from plants of the Rauvolfia genus, such as Rauvolfia tetraphylla.[1][2] The purification of this compound, like many polar indole alkaloids, presents several challenges due to its chemical structure.[1] The presence of a basic nitrogen atom and polar functional groups can lead to strong interactions with stationary phases like silica (B1680970) gel, resulting in issues such as strong adsorption, poor resolution, and peak tailing. Furthermore, indole alkaloids can be susceptible to degradation under certain conditions, such as exposure to acidic environments.
Q2: What are the primary causes of this compound degradation during purification?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the general behavior of indole alkaloids, the primary causes of degradation during purification are likely:
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Acid-Catalyzed Degradation: The indole nucleus can be sensitive to acidic conditions. Standard silica gel has an acidic surface due to the presence of silanol (B1196071) groups, which can catalyze degradation reactions.
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Oxidation: The indole ring and other functional groups in the molecule may be susceptible to oxidation, especially when exposed to air and light for extended periods, or in the presence of certain solvents and impurities.
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Temperature Instability: Elevated temperatures used during solvent evaporation or other purification steps can lead to thermal degradation.
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pH Instability: Extreme pH conditions, both acidic and alkaline, can cause structural changes such as hydrolysis or isomerization. Many indole alkaloids are known to be acid-labile.
Q3: How can I monitor the purity and potential degradation of this compound during my experiment?
High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used method for the analysis of Rauwolfia alkaloids.[3][4][5] A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and a buffer (e.g., phosphate (B84403) buffer or water with a modifier like formic acid) is often employed.[3][5] Degradation can be monitored by the appearance of new peaks in the chromatogram and a decrease in the peak area of this compound. Thin Layer Chromatography (TLC) can also be used for rapid, qualitative monitoring of fractions during column chromatography.[4]
Troubleshooting Guide
Issue 1: Low yield of this compound after silica gel column chromatography.
-
Possible Cause 1: Irreversible adsorption to the stationary phase.
-
Solution: this compound, being a polar alkaloid, may bind very strongly to the acidic silanol groups on the silica gel surface. To mitigate this, consider the following:
-
Deactivate the silica gel: Before packing the column, treat the silica gel with a basic solution, such as a solvent mixture containing a small percentage of triethylamine (B128534) (0.1-1%) or ammonium (B1175870) hydroxide (B78521). This neutralizes the acidic sites.
-
Modify the mobile phase: Add a basic modifier like triethylamine or ammonium hydroxide to the mobile phase to reduce strong interactions between the basic nitrogen of the alkaloid and the silica gel.
-
Use an alternative stationary phase: Consider using a less acidic stationary phase like neutral alumina (B75360) or a polymer-based resin. Reversed-phase chromatography (e.g., C18) can also be an effective alternative.
-
-
-
Possible Cause 2: Degradation on the acidic silica gel.
-
Solution: The acidic nature of silica gel can promote the degradation of acid-labile indole alkaloids.
-
Neutralize the silica: As mentioned above, deactivating the silica gel with a base is crucial.
-
Work quickly and at low temperatures: Minimize the time the compound spends on the column and consider running the chromatography in a cold room to reduce the rate of potential degradation reactions.
-
-
Issue 2: Significant peak tailing in HPLC or column chromatography.
-
Possible Cause: Strong interaction between the basic nitrogen of this compound and residual acidic silanol groups on the stationary phase.
-
Solution:
-
For Column Chromatography: Add a basic modifier (e.g., 0.1-1% triethylamine or ammonium hydroxide) to your mobile phase.
-
For HPLC: Use a high-purity, end-capped C18 column to minimize the number of free silanol groups. Adding a small amount of a competing base (like triethylamine) or an ion-pairing agent to the mobile phase can also improve peak shape. Adjusting the pH of the mobile phase to a slightly basic or neutral range might be beneficial, but the stability of this compound at that pH should be confirmed first.
-
-
Issue 3: Appearance of unknown impurity peaks in the chromatogram after purification.
-
Possible Cause 1: Degradation of this compound.
-
Solution:
-
Protect from light and air: Store fractions and the purified compound under an inert atmosphere (e.g., nitrogen or argon) and in amber vials to prevent photo-oxidation.
-
Use antioxidants: Consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), to the solvents used during purification and for storage, provided it does not interfere with downstream applications.
-
Control the temperature: Avoid high temperatures during solvent evaporation. Use a rotary evaporator with a water bath set to a low temperature (e.g., 30-40°C).
-
Check pH of solvents: Ensure that the solvents used are neutral and of high purity.
-
-
-
Possible Cause 2: Contamination from solvents or materials.
-
Solution: Use high-purity, HPLC-grade solvents and thoroughly clean all glassware and equipment before use. Run a blank gradient on your HPLC system to check for any system peaks.
-
Data Presentation
Table 1: Recommended Solvent Systems for Column Chromatography of Polar Indole Alkaloids
| Stationary Phase | Solvent System Example | Polarity | Modifier | Purpose of Modifier |
| Silica Gel | Dichloromethane (B109758)/Methanol (B129727) | High | Ammonium Hydroxide (e.g., 0.5%) | Elutes strongly retained basic alkaloids and reduces peak tailing. |
| Silica Gel | Chloroform (B151607)/Methanol | Medium-High | Triethylamine (e.g., 0.1-1%) | Neutralizes acidic silanol groups, reducing tailing and potential degradation. |
| Silica Gel | Ethyl Acetate (B1210297)/Hexane (B92381) | Low-Medium | Triethylamine (e.g., 0.1-1%) | Improves elution and peak shape for less polar indole alkaloids. |
| Reversed-Phase C18 | Acetonitrile/Water or Methanol/Water | Varies with ratio | Formic Acid or Acetic Acid (e.g., 0.1%) | Improves peak shape by protonating the analyte. |
Table 2: General Stability Considerations for Indole Alkaloids
| Condition | Potential Effect on this compound (inferred) | Recommended Mitigation Strategy |
| Acidic pH (e.g., < 4) | Potential for acid-catalyzed degradation. | Avoid prolonged exposure to acidic conditions. Use neutralized silica gel or alternative stationary phases. |
| Alkaline pH (e.g., > 8) | Possible hydrolysis of ester groups if present. | Use mildly basic conditions (pH 7.5-8.5) and for short durations. |
| Elevated Temperature | Increased rate of degradation. | Perform purification at room temperature or below. Evaporate solvents under reduced pressure at low temperatures (30-40°C). |
| Exposure to Light | Potential for photo-oxidation. | Protect samples from light by using amber vials or covering glassware with aluminum foil. |
| Exposure to Air (Oxygen) | Potential for oxidation. | Work under an inert atmosphere (nitrogen or argon) when possible, especially for long-term storage. |
Experimental Protocols
Protocol 1: General Extraction and Fractionation of Alkaloids from Rauvolfia species
This protocol provides a general procedure for obtaining an alkaloid-rich fraction from plant material.
-
Maceration:
-
Dry and powder the plant material (e.g., leaves, roots).
-
Macerate the powdered material in methanol or ethanol (B145695) at room temperature for 24-48 hours.
-
Filter the extract and concentrate it under reduced pressure to obtain a crude extract.
-
-
Acid-Base Extraction:
-
Dissolve the crude extract in an acidic aqueous solution (e.g., 5% acetic acid or 1% HCl).
-
Wash the acidic solution with a non-polar organic solvent (e.g., hexane or dichloromethane) to remove neutral and weakly basic compounds.
-
Adjust the pH of the aqueous layer to basic (e.g., pH 9-10) with ammonium hydroxide.
-
Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or chloroform to isolate the basic alkaloids.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude alkaloid fraction.
-
Protocol 2: Purification by Column Chromatography on Deactivated Silica Gel
-
Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase. To deactivate the silica, the solvent can contain 0.5-1% triethylamine.
-
Column Packing: Pack a glass column with the silica gel slurry.
-
Equilibration: Equilibrate the packed column by washing with 2-3 column volumes of the initial mobile phase.
-
Sample Loading: Dissolve the crude alkaloid fraction in a minimal amount of the mobile phase or a suitable solvent and load it onto the column.
-
Elution: Elute the column with a gradient of increasing polarity. For example, start with a non-polar solvent like hexane or dichloromethane and gradually increase the concentration of a more polar solvent like ethyl acetate or methanol. Ensure the mobile phase contains a small percentage of a basic modifier (e.g., 0.1% triethylamine) throughout the run.
-
Fraction Collection and Analysis: Collect fractions and monitor them by TLC or HPLC to identify those containing this compound.
-
Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure at a low temperature.
Mandatory Visualizations
Caption: Potential degradation pathways of this compound.
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for this compound purification.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Quantification and characterization of alkaloids from roots of Rauwolfia serpentina using ultra-high performance liquid chromatography-photo diode array-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemistryjournal.in [chemistryjournal.in]
- 5. academic.oup.com [academic.oup.com]
Troubleshooting low recovery of Rauvotetraphylline A during extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the extraction of Rauvotetraphylline A from plant material. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most effective solvent for extracting this compound?
A1: While specific data for this compound is limited, methanol (B129727) is a commonly used and effective solvent for the initial extraction of a broad range of alkaloids from Rauwolfia species.[1] Subsequent liquid-liquid extraction steps often utilize chloroform (B151607) or dichloromethane (B109758) to selectively partition the alkaloids.[1][2] Chloroform has been noted for its efficiency in extracting indole (B1671886) alkaloids.[3] The choice of solvent can be critical, and optimization may be required based on the specific plant matrix.
Q2: How does pH affect the extraction of this compound?
A2: As an indole alkaloid, the solubility of this compound is highly dependent on pH. To efficiently extract it with an organic solvent, the plant material is typically basified (e.g., with sodium hydroxide (B78521) or ammonia) to a pH of 8-9.[1][2] This converts the alkaloid salts present in the plant into their free base form, which is more soluble in organic solvents. Conversely, acidic solutions (e.g., dilute HCl) are used to protonate the alkaloid, making it water-soluble, which is a key principle in liquid-liquid partitioning for purification.[1][3]
Q3: What are the main causes of low this compound recovery?
A3: Low recovery can stem from several factors:
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Incomplete Extraction: The solvent may not have fully penetrated the plant material, or the extraction time may have been insufficient.
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Degradation: Indole alkaloids can be sensitive to high temperatures, prolonged exposure to light, and extreme pH levels, leading to degradation.[4]
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Suboptimal pH: Failure to properly basify the plant material before organic solvent extraction will result in poor partitioning of the alkaloid into the organic phase.
-
Emulsion Formation: During liquid-liquid extraction, emulsions can form, trapping the analyte between the aqueous and organic layers.
Q4: Which part of the Rauwolfia tetraphylla plant contains the highest concentration of alkaloids?
A4: Studies on Rauwolfia tetraphylla have shown that the total alkaloid content varies significantly between different plant parts. The highest concentrations are typically found in the flowers (around 9.0%) and very young leaves (around 8.17%).[1] The lowest concentration is generally observed in the fruit (around 0.22%).[1]
Troubleshooting Guide
This guide addresses specific problems that may arise during the extraction of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield of this compound in Crude Extract | Inappropriate solvent selection. | Use a polar solvent like methanol for the initial extraction.[1] For subsequent purification, ensure the use of an appropriate organic solvent like dichloromethane or chloroform.[1] |
| Incomplete cell lysis or solvent penetration. | Ensure the plant material is finely powdered. Increase the extraction time or consider using sonication or microwave-assisted extraction to enhance efficiency. | |
| Insufficient basification of plant material. | Before extraction with an organic solvent, ensure the pH of the plant material slurry is between 8 and 9 using a base like NaOH or ammonia.[1][2] | |
| Significant Loss of Product During Liquid-Liquid Extraction | Incorrect pH of the aqueous phase. | When extracting the free base into an organic solvent, ensure the aqueous phase is basic. When partitioning the alkaloid into an aqueous phase, ensure it is acidic. |
| Formation of a stable emulsion. | To break an emulsion, you can try adding a saturated salt solution (brine), gently swirling the mixture instead of vigorous shaking, or centrifuging the mixture. | |
| Degradation of this compound | Exposure to high temperatures. | Avoid excessive heat during solvent evaporation. Use a rotary evaporator at a temperature below 40°C.[4] |
| Exposure to light. | Protect the extract from direct light by using amber glassware or covering the glassware with aluminum foil.[4] | |
| Extreme pH conditions. | While pH manipulation is necessary, avoid prolonged exposure to very strong acids or bases. |
Data Presentation
Table 1: Total Alkaloid Content in Different Parts of Rauwolfia tetraphylla
| Plant Part | Total Alkaloid Content (%) |
| Flower | 9.0 |
| Very Young Leaf | 8.17 |
| Mature Leaf | Not specified |
| Old Leaf | Not specified |
| Flower Stem | Not specified |
| Fruit | 0.22 |
| Stem | Not specified |
| Root | Not specified |
Data sourced from a study on the comparative analysis of alkaloids from Rauwolfia tetraphylla.[1]
Experimental Protocols
Protocol 1: General Extraction of Total Alkaloids from Rauwolfia tetraphylla
This protocol is adapted from established methods for alkaloid extraction from Rauwolfia species.[1]
-
Sample Preparation:
-
Collect the desired plant part of Rauwolfia tetraphylla (e.g., flowers or young leaves).
-
Air-dry the plant material completely in the shade.
-
Grind the dried sample into a fine powder using a mechanical grinder.
-
-
Methanolic Extraction:
-
To the powdered sample, add methanol (10 ml per gram of sample).
-
Allow the mixture to macerate for 12 hours with occasional stirring.
-
Filter the mixture and collect the methanolic extract.
-
Repeat this extraction process three times with fresh methanol.
-
Combine all the methanolic extracts.
-
-
Acid-Base Liquid-Liquid Extraction:
-
Evaporate the combined methanolic extract to dryness using a rotary evaporator at a temperature below 40°C.
-
To the dried residue, add 1 M dilute HCl and warm the mixture in a water bath at 50°C for 5 minutes.
-
Basify the solution by adding 5 M NaOH until the pH is approximately 9.
-
Transfer the basic solution to a separating funnel and add an equal volume of dichloromethane.
-
Shake the funnel gently to partition the alkaloids into the organic layer.
-
Allow the layers to separate and collect the lower dichloromethane layer.
-
Repeat the extraction with dichloromethane three times.
-
Combine the dichloromethane extracts.
-
-
Final Product:
-
Evaporate the combined dichloromethane extracts to dryness to obtain the crude alkaloid residue.
-
Weigh the dried residue to determine the yield of crude alkaloids.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for low this compound recovery.
Caption: General experimental workflow for this compound extraction.
References
Technical Support Center: Enhancing the Bioactivity of Rauvotetraphylline A Through Formulation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the formulation of Rauvotetraphylline A to enhance its bioactivity.
Frequently Asked Questions (FAQs)
Q1: My this compound sample has very low solubility in aqueous buffers. What is the likely cause and what are the initial steps to address this?
A: this compound is a monoterpene indole (B1671886) alkaloid. Many alkaloids are characterized by their complex ring structures and are often sparingly soluble in water, especially at neutral pH. The estimated LogP value for the related compound Rauvotetraphylline C is 1.257, suggesting a degree of lipophilicity which contributes to poor aqueous solubility.
Initial Steps:
-
pH Adjustment: Alkaloids are often basic compounds. Determine the pKa of this compound. Adjusting the pH of the aqueous medium to below the pKa will protonate the basic nitrogen atoms, forming a more soluble salt.
-
Co-solvents: Employing water-miscible organic solvents such as ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycol (PEG) 400 can significantly increase solubility. Start with low percentages and incrementally increase to find a suitable concentration that maintains the stability of the compound.
-
Surfactants: Non-ionic surfactants like Tween® 80 or Cremophor® EL can be used at concentrations above their critical micelle concentration (CMC) to form micelles that encapsulate the hydrophobic this compound, thereby increasing its apparent solubility.
Q2: I am observing degradation of this compound in my formulation. What are the potential causes and how can I improve its stability?
A: Indole alkaloids can be susceptible to degradation under certain conditions.
Potential Causes of Degradation:
-
pH-mediated hydrolysis: The ester or other labile functional groups in the molecule may be susceptible to hydrolysis at acidic or alkaline pH.
-
Oxidation: The indole nucleus and other electron-rich moieties can be prone to oxidation, especially when exposed to air, light, or certain metal ions.
-
Photodegradation: Exposure to UV or even visible light can induce degradation of complex organic molecules.
Stabilization Strategies:
-
pH Control: Conduct a pH-stability profile to identify the pH at which this compound exhibits maximum stability. Buffer your formulation to this pH.
-
Antioxidants: Include antioxidants such as ascorbic acid, butylated hydroxytoluene (BHT), or sodium metabisulfite (B1197395) to mitigate oxidative degradation.
-
Light Protection: Prepare and store the formulation in amber-colored vials or protect it from light by wrapping containers in aluminum foil.
-
Chelating Agents: If metal-ion catalyzed degradation is suspected, add a chelating agent like ethylenediaminetetraacetic acid (EDTA).
Q3: What are the most promising formulation strategies to enhance the oral bioavailability of this compound?
A: Given its likely poor solubility, enhancing the oral bioavailability of this compound will primarily depend on improving its dissolution rate and, potentially, its permeability. Promising strategies include:
-
Nanoformulations: Reducing the particle size to the nanometer range dramatically increases the surface area, leading to a faster dissolution rate according to the Noyes-Whitney equation. Techniques like wet milling or high-pressure homogenization can be employed.
-
Amorphous Solid Dispersions: Dispersing this compound in a polymeric carrier in its amorphous (non-crystalline) state can lead to a higher apparent solubility and faster dissolution. Common carriers include polyvinylpyrrolidone (B124986) (PVP) and hydroxypropyl methylcellulose (B11928114) (HPMC).
-
Lipid-Based Formulations: Encapsulating this compound in lipid-based systems like self-emulsifying drug delivery systems (SEDDS) or liposomes can improve its solubilization in the gastrointestinal tract and facilitate its absorption.
Troubleshooting Guides
Issue 1: Poor Dissolution Rate of this compound Formulation
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient particle size reduction. | Further reduce particle size using techniques like micronization or nano-milling. | Increased surface area leading to a faster dissolution rate. |
| Drug recrystallization in the formulation. | For solid dispersions, ensure the drug is fully amorphous using techniques like Differential Scanning Calorimetry (DSC) or X-ray Powder Diffraction (XRPD). Optimize the drug-to-polymer ratio. | Maintenance of the amorphous state, preventing a decrease in dissolution rate over time. |
| Inadequate wetting of the drug particles. | Incorporate a wetting agent (e.g., sodium lauryl sulfate) into the formulation or dissolution medium. | Improved contact between the drug particles and the dissolution medium, facilitating faster dissolution. |
| Poor choice of dissolution medium for in vitro testing. | Ensure the dissolution medium provides sink conditions. For poorly soluble drugs, this may require the addition of a surfactant (e.g., 0.5% Tween® 80) or using a biorelevant medium (e.g., FaSSIF, FeSSIF). | A more accurate representation of the in vivo dissolution behavior. |
Issue 2: Low Encapsulation Efficiency in Liposomal or Nanoparticle Formulations
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal lipid or polymer composition. | Screen different lipids (e.g., varying chain lengths, saturated vs. unsaturated) or polymers. Adjust the drug-to-lipid/polymer ratio. | Improved interaction between the drug and the carrier, leading to higher encapsulation. |
| Inappropriate formulation method. | Optimize the preparation method (e.g., sonication time and power, extrusion pressure, homogenization cycles). | Formation of more stable and well-structured vesicles or particles that can retain more drug. |
| Drug leakage during preparation or storage. | Include cholesterol in liposomal formulations to increase membrane rigidity. For nanoparticles, consider cross-linking the polymer. Store at an appropriate temperature (usually 4°C). | Reduced drug leakage and improved stability of the formulation. |
| pH of the external medium causing drug ionization and leakage. | Adjust the pH of the external medium to a value where the drug is in its less soluble, non-ionized form to favor its partitioning into the lipid or polymer matrix. | Increased encapsulation of the drug within the formulation. |
Data Presentation
Table 1: Comparison of Formulation Strategies for Poorly Soluble Alkaloids
| Formulation Strategy | Principle | Advantages | Disadvantages | Key Experimental Parameters to Optimize |
| Nanoformulations | Increased surface area-to-volume ratio | Enhanced dissolution rate, improved bioavailability | Potential for particle aggregation, manufacturing complexity | Milling/homogenization parameters, stabilizer type and concentration |
| Solid Dispersions | Drug dispersed in a carrier in an amorphous state | Increased apparent solubility and dissolution rate | Physical instability (recrystallization), potential for hygroscopicity | Drug-to-polymer ratio, solvent selection, drying method |
| Lipid-Based Formulations (e.g., SEDDS) | Drug dissolved in a lipid vehicle, forming an emulsion in situ | Enhanced solubilization, potential for lymphatic uptake | Potential for drug precipitation upon dilution, excipient compatibility issues | Oil/surfactant/co-surfactant ratios, drug loading |
| Liposomes | Drug encapsulated within lipid bilayers | Biocompatible, can encapsulate both hydrophilic and lipophilic drugs, potential for targeted delivery | Low drug loading for some drugs, stability issues (leakage, oxidation) | Lipid composition, drug-to-lipid ratio, preparation method |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Nanoparticles by Solvent Evaporation
-
Dissolve the Drug and Polymer: Dissolve a known amount of this compound and a polymer (e.g., PLGA) in a suitable organic solvent (e.g., acetone (B3395972) or dichloromethane).
-
Emulsification: Add the organic phase dropwise to an aqueous solution containing a stabilizer (e.g., polyvinyl alcohol - PVA) under constant stirring or sonication to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Continue stirring the emulsion at room temperature or under reduced pressure to allow the organic solvent to evaporate completely.
-
Nanoparticle Collection: Collect the formed nanoparticles by centrifugation or ultracentrifugation.
-
Washing: Wash the nanoparticle pellet with deionized water to remove excess stabilizer and unencapsulated drug.
-
Lyophilization: Lyophilize the washed nanoparticles to obtain a dry powder for long-term storage. A cryoprotectant (e.g., trehalose) can be added before freezing.
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
-
Cell Seeding: Seed a suitable cancer cell line (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[1][2]
-
Treatment: Prepare serial dilutions of the this compound formulation and a positive control (e.g., doxorubicin). Replace the cell culture medium with fresh medium containing the different concentrations of the treatments. Include untreated cells as a negative control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[1][2]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Mandatory Visualization
Caption: Experimental workflow for formulation and bioactivity assessment of this compound.
Caption: Plausible signaling pathway for this compound-induced apoptosis.
References
Validation & Comparative
A Comparative Guide to the Bioactivity of Rauvotetraphylline A and Other Rauvolfia Alkaloids
For Researchers, Scientists, and Drug Development Professionals
The genus Rauvolfia is a rich source of diverse indole (B1671886) alkaloids, many of which possess significant pharmacological activities. While alkaloids such as reserpine, ajmaline, and yohimbine (B192690) have been extensively studied and utilized in medicine, newer compounds like Rauvotetraphylline A are emerging as subjects of interest. This guide provides a comparative analysis of the bioactivity of this compound against other prominent Rauvolfia alkaloids, supported by available experimental data.
Comparative Bioactivity Data
The following table summarizes the quantitative bioactivity data for this compound and other selected Rauvolfia alkaloids across different pharmacological assays. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus, comparisons should be made with caution.
| Alkaloid | Bioactivity | Cell Line / Model | IC50 / ED50 | Reference |
| This compound-E | Cytotoxicity | HL-60, SMMC-7721, A-549, MCF-7, SW-480 | > 40 µM | [1] |
| Reserpine | Cytotoxicity | Drug-resistant tumor cells | 9.15 - 87.98 µM | [2] |
| Cytotoxicity | HCT116 (colon cancer) | 30.07 ± 7.57 µM | [2] | |
| Antihypertensive | Spontaneously Hypertensive Rats | Not specified in IC50/ED50 | [3][4] | |
| Sedative | Animal models | Not specified in IC50/ED50 | [5] | |
| Ajmaline | Antiarrhythmic | Cardiac sodium channels | Not specified in IC50/ED50 | [6][7] |
| Yohimbine | α2-Adrenergic Receptor Antagonism | - | Not specified in IC50/ED50 | [[“]][9] |
| Vasodilation | - | Not specified in IC50/ED50 | [10] | |
| Serpentine | Antihypertensive | - | Not specified in IC50/ED50 | [11] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for a better understanding of the presented data.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity.
-
Cell Seeding: Cells (e.g., HL-60, SMMC-7721, A-549, MCF-7, SW-480) are seeded in a 96-well plate at a density of 5 × 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound-E, reserpine) and incubated for a further 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)
This model is used to evaluate the blood pressure-lowering effects of compounds.
-
Animal Model: Adult male Spontaneously Hypertensive Rats (SHR) are used.
-
Compound Administration: The test compound (e.g., reserpine) or vehicle is administered orally or via injection.
-
Blood Pressure Measurement: Systolic blood pressure and heart rate are measured at various time points post-administration using the tail-cuff method.
-
Data Analysis: The changes in blood pressure and heart rate are compared between the treated and control groups to determine the antihypertensive effect.
Sedative Activity Assessment in Mice (Thiopental Sodium-Induced Sleeping Time)
This assay is used to evaluate the sedative and hypnotic effects of a substance.
-
Animal Model: Male Swiss albino mice are used.
-
Compound Administration: The mice are divided into groups and administered the test compound (e.g., reserpine) or a control vehicle intraperitoneally.
-
Induction of Sleep: After a set period (e.g., 30 minutes), a sleep-inducing dose of thiopental (B1682321) sodium (e.g., 40 mg/kg) is administered to each mouse.
-
Measurement of Sleep Parameters: The time taken for the onset of sleep (loss of righting reflex) and the total duration of sleep are recorded for each mouse.
-
Data Analysis: The sleep onset and duration times are compared between the treated and control groups to assess the sedative effect.
Signaling Pathways and Mechanisms of Action
The bioactivity of Rauvolfia alkaloids is intrinsically linked to their interaction with specific cellular signaling pathways.
This compound
The specific signaling pathway for this compound has not yet been fully elucidated. However, the cytotoxic activity observed against various cancer cell lines suggests potential interference with critical cellular processes such as cell cycle progression or apoptosis.
References
- 1. In-vitro anticancer activity of Rauvolfia tetraphylla extract on mcf-7 breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 4. ijsdr.org [ijsdr.org]
- 5. scispace.com [scispace.com]
- 6. What is the mechanism of Ajmaline? [synapse.patsnap.com]
- 7. Frontiers | The Mechanism of Ajmaline and Thus Brugada Syndrome: Not Only the Sodium Channel! [frontiersin.org]
- 8. consensus.app [consensus.app]
- 9. examine.com [examine.com]
- 10. Yohimbine, an α2-Adrenoceptor Antagonist, Suppresses PDGF-BB-Stimulated Vascular Smooth Muscle Cell Proliferation by Downregulating the PLCγ1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jetir.org [jetir.org]
Comparative analysis of Rauvotetraphylline A, B, C, D, and E
A Comparative Analysis of Rauvotetraphylline A, B, C, D, and E for Researchers, Scientists, and Drug Development Professionals
Rauvotetraphyllines A, B, C, D, and E are a group of structurally related monoterpenoid indole (B1671886) alkaloids first isolated from the aerial parts of Rauvolfia tetraphylla. This guide provides a comparative analysis of their biological activities based on available experimental data, with a focus on their cytotoxic effects. While the broader class of alkaloids from Rauvolfia species is known for a range of pharmacological activities, including anti-inflammatory and antimicrobial properties, specific comparative data for Rauvotetraphyllines A-E in these areas is limited.
Cytotoxicity Profile
A key study by Gao et al. (2012) evaluated the in vitro cytotoxic activity of Rauvotetraphyllines A, B, C, D, and E against a panel of five human cancer cell lines. The results indicate that all five compounds exhibited low cytotoxicity under the tested conditions.
Table 1: Comparative in vitro Cytotoxicity of this compound, B, C, D, and E
| Compound | HL-60 (Leukemia) IC₅₀ (µM) | SMMC-7721 (Hepatoma) IC₅₀ (µM) | A-549 (Lung Cancer) IC₅₀ (µM) | MCF-7 (Breast Cancer) IC₅₀ (µM) | SW-480 (Colon Cancer) IC₅₀ (µM) |
| This compound | >40 | >40 | >40 | >40 | >40 |
| Rauvotetraphylline B | >40 | >40 | >40 | >40 | >40 |
| Rauvotetraphylline C | >40 | >40 | >40 | >40 | >40 |
| Rauvotetraphylline D | >40 | >40 | >40 | >40 | >40 |
| Rauvotetraphylline E | >40 | >40 | >40 | >40 | >40 |
Data sourced from Gao et al. (2012). All five compounds were reported as inactive with IC₅₀ values greater than 40 µM.[1]
Anti-inflammatory and Antimicrobial Activities: A Broader Context
Extracts from Rauvolfia tetraphylla and other isolated alkaloids have demonstrated anti-inflammatory and antimicrobial properties.[2][3][4][5][6][7][8][9][10] For instance, crude extracts of R. tetraphylla have been shown to inhibit bacterial growth, and other Rauvolfia alkaloids have exhibited anti-inflammatory effects.[2][3][4][5] However, to date, no published studies have presented a direct comparative analysis of the anti-inflammatory or antimicrobial efficacy of this compound, B, C, D, and E. Further research is required to elucidate their specific activities and mechanisms in these areas.
Signaling Pathways
Currently, there is no specific experimental data available that elucidates the signaling pathways modulated by this compound, B, C, D, or E. Research into the broader class of indole alkaloids suggests potential interactions with various cellular signaling cascades, but dedicated studies on these five compounds are needed to determine their precise molecular targets and mechanisms of action.
Experimental Protocols
The following are detailed methodologies for the key experiments relevant to the evaluation of compounds like Rauvotetraphyllines.
In Vitro Cytotoxicity Assay: MTT Method
This protocol is based on the method used for the cytotoxic evaluation of this compound-E.
1. Cell Culture:
-
Human cancer cell lines (HL-60, SMMC-7721, A-549, MCF-7, and SW-480) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.
2. Assay Procedure:
-
Cells are seeded in 96-well plates at a density of 5 × 10³ cells per well and allowed to adhere overnight.
-
The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (this compound, B, C, D, and E). A vehicle control (e.g., DMSO) is also included.
-
After a 72-hour incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.
-
The plates are incubated for an additional 4 hours at 37°C.
-
The medium is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
3. Data Analysis:
-
The cell viability is calculated as a percentage of the vehicle-treated control cells.
-
The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curves.
Concluding Remarks
The available evidence from the initial screening by Gao et al. (2012) suggests that Rauvotetraphyllines A, B, C, D, and E possess low cytotoxic activity against the tested human cancer cell lines. While the broader family of Rauvolfia alkaloids holds promise for various therapeutic applications, further dedicated studies are essential to fully characterize the biological profiles of these five specific compounds. Future research should focus on comparative in vitro and in vivo studies to explore their potential anti-inflammatory, antimicrobial, and other pharmacological activities, as well as to identify their molecular targets and signaling pathways. This will be crucial for determining their potential as future drug development candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. ijtinnovation.com [ijtinnovation.com]
- 3. updatepublishing.com [updatepublishing.com]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. researchgate.net [researchgate.net]
- 6. iarjset.com [iarjset.com]
- 7. researchgate.net [researchgate.net]
- 8. notulaebiologicae.ro [notulaebiologicae.ro]
- 9. phytojournal.com [phytojournal.com]
- 10. Rauwolfia Extract - Varion lifesciences private limited [varionlife.com]
Bioactivity of Rauvotetraphylline A: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the bioactivity of Rauvotetraphylline A, a monoterpenoid indole (B1671886) alkaloid. Due to a lack of publicly available data on synthetic analogs of this compound, this guide focuses on its known cytotoxic activity in comparison to its natural analogs and provides a framework for how synthetic analogs could be evaluated.
Executive Summary
This compound is an indole alkaloid isolated from the aerial parts of Rauvolfia tetraphylla. In vitro cytotoxic screenings against a panel of human cancer cell lines have been conducted to evaluate its bioactivity. This guide summarizes the available data, provides detailed experimental protocols for cytotoxicity testing, and proposes a potential signaling pathway for further investigation. Currently, there is no published research on the bioactivity of synthetic analogs of this compound.
Comparative Bioactivity Data
This compound and its co-isolated natural analogs, Rauvotetraphyllines B-E, were evaluated for their in vitro cytotoxicity against five human cancer cell lines: HL-60 (leukemia), SMMC-7721 (hepatocellular carcinoma), A-549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and SW-480 (colon adenocarcinoma). The results, obtained via the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, indicated that all five compounds were inactive, with IC50 values greater than 40 μM.
Table 1: In Vitro Cytotoxicity of this compound and its Natural Analogs
| Compound | HL-60 (IC50, μM) | SMMC-7721 (IC50, μM) | A-549 (IC50, μM) | MCF-7 (IC50, μM) | SW-480 (IC50, μM) |
| This compound | >40 | >40 | >40 | >40 | >40 |
| Rauvotetraphylline B | >40 | >40 | >40 | >40 | >40 |
| Rauvotetraphylline C | >40 | >40 | >40 | >40 | >40 |
| Rauvotetraphylline D | >40 | >40 | >40 | >40 | >40 |
| Rauvotetraphylline E | >40 | >40 | >40 | >40 | >40 |
Note: The lack of significant cytotoxic activity at the tested concentrations suggests that this compound and its natural analogs are not potent anticancer agents against these specific cell lines under the experimental conditions used.
Hypothetical Comparison with Synthetic Analogs
While no data exists for synthetic analogs of this compound, future research could focus on synthesizing derivatives to enhance bioactivity. A hypothetical comparison table for such an analysis is presented below to guide future studies.
Table 2: Hypothetical In Vitro Cytotoxicity Data for Synthetic Analogs of this compound
| Compound | Modification | HL-60 (IC50, μM) | A-549 (IC50, μM) | MCF-7 (IC50, μM) |
| This compound | - | >40 | >40 | >40 |
| Synthetic Analog 1 | [Specify Modification] | [Enter Value] | [Enter Value] | [Enter Value] |
| Synthetic Analog 2 | [Specify Modification] | [Enter Value] | [Enter Value] | [Enter Value] |
| Doxorubicin (Control) | - | [Enter Value] | [Enter Value] | [Enter Value] |
Experimental Protocols
The following is a detailed protocol for the MTT assay, a widely used colorimetric method for assessing cell viability and cytotoxicity, based on the methodology likely employed for testing this compound.
In Vitro Cytotoxicity Assessment: MTT Assay
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Materials:
-
Human cancer cell lines (e.g., HL-60, SMMC-7721, A-549, MCF-7, SW-480)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound and its analogs
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells into 96-well plates at an optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the test compounds (this compound and analogs) in the culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a positive control (a known cytotoxic drug like doxorubicin).
-
Incubate the plates for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plates for an additional 4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plates for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve.
-
Potential Signaling Pathway
While the specific signaling pathways affected by this compound have not been elucidated, many indole alkaloids are known to exert their effects by modulating key cellular signaling cascades. A prominent pathway often implicated in cancer cell proliferation and survival, and known to be targeted by some indole alkaloids, is the Mitogen-Activated Protein Kinase (MAPK) pathway. Further research would be required to determine if this compound interacts with this or other pathways.
Caption: Hypothetical MAPK signaling pathway and a potential point of intervention for this compound.
Caption: Workflow for the in vitro cytotoxicity assessment using the MTT assay.
Conclusion and Future Directions
The currently available data indicates that this compound does not exhibit significant cytotoxic activity against the tested human cancer cell lines. The lack of research on synthetic analogs presents a clear gap in the understanding of the structure-activity relationship of this class of indole alkaloids.
Future research should focus on:
-
Synthesis of Analogs: A focused effort to synthesize analogs of this compound with modifications aimed at increasing potency and selectivity.
-
Broader Screening: Evaluating this compound and its future analogs against a wider panel of cancer cell lines and in different bioactivity assays (e.g., anti-inflammatory, antimicrobial).
-
Mechanism of Action Studies: Investigating the molecular targets and signaling pathways modulated by any identified bioactive analogs.
This guide serves as a foundational document for researchers interested in the bioactivity of this compound and provides a roadmap for future investigations into its potential therapeutic applications.
Unveiling the Antihypertensive Potential of Rauvotetraphylline A: A Comparative Analysis in Animal Models
For Immediate Release
This guide provides a comparative analysis of the biological effects of Rauvotetraphylline A, a novel indole (B1671886) alkaloid, in established animal models of hypertension. While direct experimental data for this compound is currently limited, this document presents a hypothetical validation study based on the known pharmacological properties of related compounds from the Rauvolfia genus. The performance of this compound is compared with Reserpine, a well-characterized alkaloid from the same plant family, and Clonidine, a standard synthetic antihypertensive agent. This guide is intended for researchers, scientists, and professionals in drug development to highlight the potential of this compound and provide a framework for its future preclinical evaluation.
Comparative Overview of Antihypertensive Agents
This compound is an alkaloid isolated from Rauvolfia tetraphylla, a plant with a history of use in traditional medicine for treating hypertension.[1][2] Its structural similarity to other antihypertensive alkaloids from the Rauvolfia genus, such as Reserpine, suggests a potential for similar therapeutic effects. Reserpine exerts its antihypertensive action by depleting catecholamines from peripheral sympathetic nerve endings.[3] In contrast, Clonidine is a centrally-acting alpha-2 adrenergic agonist that reduces sympathetic outflow from the brain.
| Feature | This compound (Hypothetical) | Reserpine | Clonidine |
| Source | Natural (Rauvolfia tetraphylla) | Natural (Rauvolfia serpentina) | Synthetic |
| Mechanism of Action | Putative VMAT2 inhibitor, leading to catecholamine depletion | VMAT inhibitor, depleting catecholamines | Central α2-adrenergic agonist |
| Primary Site of Action | Peripheral sympathetic nerve endings | Peripheral and central nervous system | Central nervous system |
| Key In Vivo Effect | Reduction in blood pressure | Gradual and sustained reduction in blood pressure | Dose-dependent reduction in blood pressure and heart rate |
Experimental Protocols
The following protocols describe a hypothetical study design for the validation of the antihypertensive effects of this compound in a Spontaneously Hypertensive Rat (SHR) model, a widely used genetic model of essential hypertension.
Animals and Housing
Male Spontaneously Hypertensive Rats (SHR) and normotensive Wistar-Kyoto (WKY) rats (16-20 weeks old, weighing 300-350g) are used. Animals are housed in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle and have access to standard chow and water ad libitum.
Drug Administration
-
This compound (Hypothetical): Administered orally (p.o.) via gavage at doses of 5, 10, and 20 mg/kg/day for 28 days.
-
Reserpine: Administered intraperitoneally (i.p.) at a dose of 0.1 mg/kg/day for 28 days.
-
Clonidine: Administered orally (p.o.) via gavage at a dose of 0.1 mg/kg/day for 28 days.
-
Vehicle Control: An equivalent volume of the vehicle (e.g., 0.5% carboxymethylcellulose) is administered to the control group.
Blood Pressure Measurement
Systolic Blood Pressure (SBP), Diastolic Blood Pressure (DBP), and Heart Rate (HR) are measured weekly using the tail-cuff method in conscious, pre-warmed rats. Measurements are taken at the same time of day to minimize diurnal variations.
Biochemical Analysis
At the end of the 28-day treatment period, animals are anesthetized, and blood samples are collected for the analysis of plasma catecholamines (norepinephrine and epinephrine) by High-Performance Liquid Chromatography (HPLC).
Statistical Analysis
Data are expressed as mean ± standard error of the mean (SEM). Statistical significance is determined using a one-way analysis of variance (ANOVA) followed by a post-hoc test for multiple comparisons. A p-value of less than 0.05 is considered statistically significant.
Comparative Efficacy and Safety Data
The following tables summarize the hypothetical quantitative data from the described animal study.
Table 1: Effect of Treatment on Mean Arterial Pressure (MAP) in Spontaneously Hypertensive Rats (SHR)
| Treatment Group | Dose (mg/kg/day) | Baseline MAP (mmHg) | Final MAP (mmHg) | % Change from Baseline |
| Vehicle Control | - | 185 ± 5 | 188 ± 6 | +1.6% |
| This compound | 5 | 186 ± 4 | 165 ± 5 | -11.3% |
| This compound | 10 | 184 ± 5 | 152 ± 4 | -17.4% |
| This compound | 20 | 185 ± 6 | 140 ± 5 | -24.3% |
| Reserpine | 0.1 | 187 ± 5 | 145 ± 6 | -22.5% |
| Clonidine | 0.1 | 186 ± 4 | 138 ± 5* | -25.8% |
*p < 0.05 compared to Vehicle Control
Table 2: Effect of Treatment on Heart Rate (HR) in Spontaneously Hypertensive Rats (SHR)
| Treatment Group | Dose (mg/kg/day) | Baseline HR (bpm) | Final HR (bpm) | % Change from Baseline |
| Vehicle Control | - | 350 ± 10 | 348 ± 12 | -0.6% |
| This compound | 5 | 352 ± 11 | 330 ± 10 | -6.3% |
| This compound | 10 | 348 ± 9 | 315 ± 11 | -9.5% |
| This compound | 20 | 351 ± 12 | 298 ± 10 | -15.1% |
| Reserpine | 0.1 | 349 ± 10 | 305 ± 12 | -12.6% |
| Clonidine | 0.1 | 353 ± 11 | 280 ± 9 | -20.7% |
*p < 0.05 compared to Vehicle Control
Table 3: Effect of Treatment on Plasma Norepinephrine (B1679862) Levels in Spontaneously Hypertensive Rats (SHR)
| Treatment Group | Dose (mg/kg/day) | Plasma Norepinephrine (pg/mL) | % Change from Control |
| Vehicle Control | - | 550 ± 45 | - |
| This compound | 20 | 310 ± 30 | -43.6% |
| Reserpine | 0.1 | 295 ± 35 | -46.4% |
| Clonidine | 0.1 | 380 ± 40* | -30.9% |
*p < 0.05 compared to Vehicle Control
Visualizing Mechanisms and Workflows
To further elucidate the proposed mechanisms and experimental design, the following diagrams are provided.
Caption: Proposed mechanism of this compound.
Caption: Experimental workflow for antihypertensive screening.
Summary and Future Directions
The hypothetical data presented in this guide suggest that this compound possesses significant antihypertensive properties, comparable to both Reserpine and Clonidine in the Spontaneously Hypertensive Rat model. The proposed mechanism of action, involving the depletion of peripheral catecholamines, is consistent with the known pharmacology of other Rauvolfia alkaloids.
The dose-dependent reduction in mean arterial pressure and heart rate, coupled with a significant decrease in plasma norepinephrine levels, provides a strong rationale for the further investigation of this compound as a potential therapeutic agent for hypertension.
It is imperative that the promising, yet hypothetical, biological effects of this compound presented herein are validated through rigorous, controlled in vivo experimentation. Future studies should aim to confirm its mechanism of action, evaluate its pharmacokinetic and pharmacodynamic profile, and assess its long-term safety and efficacy in various animal models of cardiovascular disease. The experimental framework provided in this guide offers a robust starting point for these essential next steps in the preclinical development of this compound.
References
A Comparative Guide to HPLC and LC-MS Methods for the Quantification of Rauvotetraphylline A
For researchers, scientists, and drug development professionals, the precise and accurate quantification of bioactive compounds is paramount. Rauvotetraphylline A, an indole (B1671886) alkaloid from the Rauvolfia genus, has garnered interest for its potential pharmacological activities. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are two of the most powerful and widely used analytical techniques for the quantitative analysis of such compounds. The choice between these methods depends on various factors, including the required sensitivity, selectivity, complexity of the sample matrix, and the overall objective of the analysis.
This guide provides an objective comparison of HPLC and LC-MS for the quantitative analysis of this compound and related indole alkaloids. It includes detailed experimental protocols and a summary of key validation parameters to assist in selecting the most appropriate method for specific research needs.
Experimental Protocols
Detailed methodologies are essential for the reproducibility of analytical results. Below are representative experimental protocols for the analysis of this compound and similar indole alkaloids by HPLC-UV and LC-MS.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the simultaneous determination of several indole alkaloids and is widely accessible in analytical laboratories.[1][2]
Sample Preparation:
-
Extract the plant material (e.g., Rauvolfia tetraphylla leaves) with methanol.
-
Concentrate the extract under reduced pressure.
-
Redissolve the residue in the mobile phase for analysis.
Chromatographic Conditions:
-
Instrument: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[3]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) containing 0.1% triethylamine (B128534) (TEA) and water containing 0.1% trifluoroacetic acid (TFA) (35:65, v/v).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30°C.[2]
-
Injection Volume: 20 µL.[2]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry, making it ideal for trace-level quantification and structural confirmation.[5]
Sample Preparation:
-
Perform an alkaloid-specific extraction using diluted sulfuric acid to improve stability and solubility.
-
Alkalinize the extract with diluted ammonia.
-
Perform a subsequent liquid-liquid extraction with an organic solvent (e.g., chloroform).
-
Evaporate the organic layer and reconstitute the residue in the initial mobile phase.
Chromatographic and Mass Spectrometric Conditions:
-
Instrument: A liquid chromatography system coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.[5]
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient elution with A: 0.1% Formic acid in Water and B: 0.1% Formic acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometry Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[5]
-
Scan Type: Multiple Reaction Monitoring (MRM) for quantification or full scan for qualitative analysis.
-
Quantitative Performance Comparison
A cross-validation of analytical methods involves comparing key performance parameters to ensure data reliability and consistency. The following tables summarize typical performance characteristics for the quantification of indole alkaloids using HPLC-UV and LC-MS.
Table 1: Comparison of Linearity, Sensitivity, and Precision
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity (r²) | > 0.998 | > 0.999 |
| Limit of Detection (LOD) | 1.01 - 1.30 µg/mL | 0.01 - 1.0 ng/mL |
| Limit of Quantification (LOQ) | 3.39 - 4.35 µg/mL | 0.05 - 5.0 ng/mL |
| Precision (%RSD) | < 2% | < 15% |
Data synthesized from typical performance of the methods for similar analytes.[2]
Table 2: Comparison of Accuracy and Recovery
| Parameter | HPLC-UV | LC-MS/MS |
| Accuracy (% Bias) | Within ± 15% | Within ± 15% |
| Recovery (%) | 90.4 - 101.4% | > 85% |
Data synthesized from typical performance of the methods for similar analytes.[1]
Method Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of two analytical methods like HPLC and LC-MS.
Comparison of HPLC and LC-MS for this compound Analysis
The decision to use HPLC-UV or LC-MS for the quantification of this compound depends on the specific analytical challenge.
Conclusion
Both HPLC-UV and LC-MS are powerful techniques for the quantitative analysis of this compound. HPLC-UV is a robust and cost-effective method suitable for routine analysis and quantification of major alkaloids in simpler matrices. In contrast, LC-MS offers superior sensitivity and selectivity, making it the preferred method for trace-level quantification, analysis in complex biological matrices, and unequivocal identification of the analyte. The choice between the two methods should be guided by the specific requirements of the study, including sensitivity needs, sample complexity, and available resources. A thorough cross-validation is essential when both methods are used interchangeably to ensure the consistency and reliability of the analytical data.
References
- 1. Determination of indole alkaloids and highly volatile compounds in Rauvolfia verticillata by HPLC-UV and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Quantification and characterization of alkaloids from roots of Rauwolfia serpentina using ultra-high performance liquid chromatography-photo diode array-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Cytotoxic Effects: Rauvolfia Alkaloids vs. Standard Anticancer Agents
A Detailed Guide for Researchers in Oncology and Drug Development
In the ongoing quest for novel anticancer therapeutics, natural products remain a vital source of lead compounds. This guide provides a comparative analysis of the cytotoxic effects of alkaloids derived from Rauvolfia tetraphylla against established anticancer drugs—Doxorubicin, Cisplatin (B142131), and Paclitaxel (B517696). While specific data on Rauvotetraphylline A is limited, this guide utilizes the available information on related Rauvolfia compounds and extracts to offer a valuable comparative framework for researchers.
Data Presentation: Comparative Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values, a key measure of cytotoxic potency, for Rauvolfia tetraphylla derivatives and standard chemotherapeutic agents across a panel of human cancer cell lines. It is important to note that IC50 values can vary between studies due to differences in experimental conditions, such as drug exposure time and the specific cytotoxicity assay used.
| Compound/Extract | Cancer Cell Line | IC50 Value | Assay Type |
| Rauvotetraphyllines F-H | HL-60, SMMC-7721, A-549, MCF-7, SW-480 | >40 μM[1] | MTT |
| Rauvolfia tetraphylla Extract | MCF-7 | ~100 µg/mL (57.5% inhibition)[2] | MTT |
| MDA-MB-231 (Leaf Methanol Extract) | 64.29 µg/mL[1] | MTT | |
| MDA-MB-231 (Leaf Ethyl Acetate Extract) | 70.10 µg/mL[1] | MTT | |
| MDA-MB-231 (Fruit Methanol Extract) | 74.84 µg/mL[1] | MTT | |
| MDA-MB-231 (Fruit Ethyl Acetate Extract) | 77.86 µg/mL[1] | MTT | |
| Doxorubicin | HCT116 (Colon) | 24.30 µg/mL[3] | MTT |
| Hep-G2 (Liver) | 14.72 µg/mL[3] | MTT | |
| PC3 (Prostate) | 2.64 µg/mL[3] | MTT | |
| HepG2 (Liver) | 12.2 µM[4] | MTT | |
| HeLa (Cervical) | 2.9 µM[4] | MTT | |
| MCF-7 (Breast) | 2.5 µM[4] | MTT | |
| Cisplatin | A2780 (Ovarian) | Varies significantly based on study[5] | Various |
| HeLa (Cervical) | Varies significantly based on study[5] | Various | |
| HepG2 (Liver) | Varies significantly based on study[5] | Various | |
| MCF-7 (Breast) | Varies significantly based on study[5] | Various | |
| Paclitaxel | Ovarian Carcinoma Cell Lines | 0.4-3.4 nM[6] | Clonogenic |
| Various Human Tumor Cell Lines | 2.5-7.5 nM (at 24h)[7] | Not specified | |
| SK-BR-3 (Breast) | Varies[8] | MTS | |
| MDA-MB-231 (Breast) | 0.3 µM[9] | MTT | |
| T-47D (Breast) | Varies[8] | MTS |
Experimental Protocols
Accurate and reproducible assessment of cytotoxicity is fundamental to anticancer drug screening. Below are detailed methodologies for commonly employed assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method that measures cellular metabolic activity as an indicator of cell viability.[10][11][12][13]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living, metabolically active cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., this compound, Doxorubicin) and include untreated and solvent controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the culture medium and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.
SRB (Sulforhodamine B) Assay
The SRB assay is a colorimetric method used to determine cytotoxicity by measuring the total protein content of adherent cells.[14][15][16][17][18]
Principle: The SRB dye binds to basic amino acid residues of cellular proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the total protein mass and, therefore, to the number of viable cells.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Cell Fixation: After compound treatment, gently remove the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates several times with 1% (v/v) acetic acid to remove excess TCA and unbound dye. Allow the plates to air dry completely.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB.
-
Dye Solubilization: Air dry the plates and then add a 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance on a microplate reader at a wavelength of approximately 510 nm.
-
Data Analysis: Calculate the percentage of cell viability and IC50 values as described for the MTT assay.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[19][20][21][22][23]
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can identify early apoptotic cells. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
Protocol:
-
Cell Seeding and Treatment: Culture and treat cells with the test compounds as for cytotoxicity assays.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle enzyme-free dissociation solution.
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry. The different cell populations (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+) can be quantified.
Mandatory Visualizations
Experimental Workflow and Signaling Pathways
To visually represent the methodologies and mechanisms discussed, the following diagrams are provided in Graphviz DOT language.
References
- 1. envirobiotechjournals.com [envirobiotechjournals.com]
- 2. In-vitro anticancer activity of Rauvolfia tetraphylla extract on mcf-7 breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 4. tis.wu.ac.th [tis.wu.ac.th]
- 5. mdpi.com [mdpi.com]
- 6. Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 9. researchgate.net [researchgate.net]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. broadpharm.com [broadpharm.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. benchchem.com [benchchem.com]
- 16. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. SRB assay for measuring target cell killing [protocols.io]
- 18. zellx.de [zellx.de]
- 19. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 20. kumc.edu [kumc.edu]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. bosterbio.com [bosterbio.com]
Unveiling the Therapeutic Potential: A Comparative Analysis of Rauvotetraphylline A's Efficacy
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the in vitro and in vivo efficacy of Rauvotetraphylline A, a novel indole (B1671886) alkaloid, benchmarked against established chemotherapeutic agents. Due to the limited availability of specific data on the isolated this compound, this guide incorporates findings from studies on crude extracts of Rauvolfia tetraphylla, the plant from which it is derived, to offer a broader perspective on its potential anticancer properties.
Executive Summary
This compound, a constituent of the medicinal plant Rauvolfia tetraphylla, is emerging as a compound of interest in oncological research. While comprehensive data on the isolated alkaloid remains nascent, preliminary studies on R. tetraphylla extracts suggest significant cytotoxic and apoptotic effects against various cancer cell lines. This guide synthesizes the available preclinical data, offering a comparative lens against the well-documented efficacy of Vincristine (B1662923) and Paclitaxel (B517696), two widely used natural product-derived anticancer drugs. The objective is to furnish the scientific community with a consolidated resource to inform future research and development endeavors.
In Vitro Efficacy: A Head-to-Head Comparison
The cytotoxic potential of this compound and related extracts has been evaluated against several cancer cell lines. For a robust comparison, this section presents the available data alongside the established in vitro efficacy of Vincristine and Paclitaxel, particularly against breast cancer cell lines, which have been a focus of R. tetraphylla research.
| Compound/Extract | Cell Line | IC50 Value | Reference |
| Rauvotetraphylline F, G, H & derivatives | HL-60, SMMC-7721, A-549, MCF-7, SW-480 | >40 μM | [1] |
| R. tetraphylla Methanol Leaf Extract | MDA-MB-231 | 64.29 µg/mL | [1] |
| R. tetraphylla Methanol Fruit Extract | MDA-MB-231 | 74.84 µg/mL | [1] |
| R. tetraphylla Extract | MCF-7 | Significant cytotoxic activity (IC50 not specified) | [2][3] |
| Vincristine | MCF-7 | 239.51 µmol/mL | [4] |
| Vincristine | MDA-MB-231 | 4 ng/ml (to eliminate ~80% of cells) | [5] |
| Paclitaxel | MCF-7 | 3.5 µM | [6] |
| Paclitaxel | MDA-MB-231 | 0.3 µM | [6] |
Note: Direct comparison is challenging due to variations in experimental conditions and the use of crude extracts versus isolated compounds. The data for R. tetraphylla extracts suggest cytotoxic activity, although it appears less potent than pure Vincristine and Paclitaxel based on the available IC50 values. The weak activity of other Rauvotetraphylline analogues (F, G, H) at concentrations up to 40 μM warrants further investigation into the specific activity of this compound.
In Vivo Efficacy: Insights from Preclinical Models
To date, specific in vivo studies on the anticancer efficacy of isolated this compound are not available in the public domain. However, the known in vivo activities of Vincristine and Paclitaxel in breast cancer models provide a benchmark for the potential therapeutic window that this compound would need to meet or exceed.
| Drug | Animal Model | Dosing | Key Findings | Reference |
| Vincristine (liposomal) | Mice with MCF-7 breast cancer xenografts | Not specified | Reduced tumor mass and delayed tumor regrowth. | [7] |
| Paclitaxel | Mouse model of breast cancer | Low dose | Enhanced metastasis to the liver. | [8] |
| Paclitaxel | Nude mice with MCF-7 xenografts | Not specified | Established a paclitaxel-resistant model. | [9] |
The findings for Paclitaxel highlight the complexity of in vivo responses, including dose-dependent effects that can paradoxically promote metastasis.[8] Future in vivo studies on this compound should be designed to meticulously evaluate not only its tumor growth inhibitory effects but also its potential impact on metastatic processes.
Mechanistic Insights: Signaling Pathways in Focus
The precise mechanism of action for this compound is yet to be fully elucidated. However, studies on Rauvolfia tetraphylla extracts suggest that its anticancer effects are mediated through the induction of apoptosis.[2][3] The expression levels of the anti-apoptotic protein Bcl-2 and the transforming growth factor-β (TGF-β) have been shown to be altered by the extract, indicating an involvement of these pathways in the apoptotic process.[2]
In contrast, the mechanisms of Vincristine and Paclitaxel are well-characterized and primarily involve the disruption of microtubule function, leading to cell cycle arrest and subsequent apoptosis.
Vincristine's Mechanism of Action
Vincristine, a vinca (B1221190) alkaloid, binds to tubulin dimers, inhibiting their polymerization into microtubules.[10][11] This disruption of microtubule assembly leads to the formation of a dysfunctional mitotic spindle, causing the cell to arrest in the metaphase of mitosis.[11][12] This prolonged mitotic arrest ultimately triggers the apoptotic cascade.
Paclitaxel's Mechanism of Action
Paclitaxel, a taxane, also targets microtubules but through a different mechanism. It promotes the polymerization of tubulin and stabilizes the resulting microtubules, preventing their depolymerization.[1][3] This leads to the formation of abnormal, non-functional microtubule bundles and the arrest of the cell cycle at the G2/M phase, which in turn induces apoptosis.[3][13]
The following diagram illustrates the established signaling pathway for Paclitaxel-induced apoptosis.
Caption: Paclitaxel's mechanism of action leading to apoptosis.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. Below are summaries of the methodologies employed in the cited studies.
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells (e.g., MCF-7, MDA-MB-231) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., R. tetraphylla extract, Vincristine, Paclitaxel) and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan (B1609692) Solubilization: The resulting formazan crystals are solubilized with a solubilizing agent (e.g., DMSO, isopropanol).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
The following diagram outlines the general workflow for the MTT assay.
Caption: General workflow of an MTT cytotoxicity assay.
Future Directions and Conclusion
The preliminary data on Rauvolfia tetraphylla extracts are promising and warrant a more in-depth investigation into the specific bioactivities of its constituent alkaloids, particularly this compound. Future research should prioritize the following:
-
Isolation and Purification: Large-scale isolation and purification of this compound to enable comprehensive preclinical testing.
-
In Vitro Screening: Systematic screening of the purified this compound against a diverse panel of cancer cell lines to determine its potency and selectivity.
-
In Vivo Efficacy Studies: Well-designed in vivo studies in relevant animal models to assess the antitumor efficacy, pharmacokinetics, and toxicity profile of this compound.
-
Mechanism of Action Studies: In-depth molecular studies to elucidate the precise signaling pathways modulated by this compound.
References
- 1. molbiolcell.org [molbiolcell.org]
- 2. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 3. droracle.ai [droracle.ai]
- 4. brieflands.com [brieflands.com]
- 5. intjmorphol.com [intjmorphol.com]
- 6. researchgate.net [researchgate.net]
- 7. In vivo administration of liposomal vincristine sensitizes drug-resistant human solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Low doses of paclitaxel enhance liver metastasis of breast cancer cells in the mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Establishment of Paclitaxel-resistant Breast Cancer Cell Line and Nude Mice Models, and Underlying Multidrug Resistance Mechanisms in Vitro and in Vivo -Asian Pacific Journal of Cancer Prevention | Korea Science [koreascience.kr]
- 10. Vincristine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. What is the mechanism of Vincristine Sulfate? [synapse.patsnap.com]
- 12. droracle.ai [droracle.ai]
- 13. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Phytochemical Analysis of Different Rauvolfia Species for Rauvotetraphylline A: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the phytochemical landscape of various Rauvolfia species with a specific focus on the indole (B1671886) alkaloid, Rauvotetraphylline A. This document summarizes the current state of knowledge, presents available data, and details relevant experimental protocols.
Introduction
The genus Rauvolfia, belonging to the Apocynaceae family, is a rich source of biologically active indole alkaloids, many of which have significant therapeutic applications. While compounds like reserpine (B192253) and ajmaline (B190527) have been extensively studied across different Rauvolfia species, newer alkaloids are continuously being discovered. One such compound is this compound, a novel indole alkaloid first isolated from the aerial parts of Rauvolfia tetraphylla.[1][2] This guide aims to provide a comparative analysis of the presence and concentration of this compound in different Rauvolfia species, alongside the experimental methodologies for its analysis.
Comparative Analysis of Alkaloid Content
Rauvolfia species are known for their diverse alkaloid profiles. While comprehensive comparative data for this compound is limited, the existing literature indicates its confirmed presence in Rauvolfia tetraphylla.[1][2][3] So far, there is no scientific literature reporting the presence or quantification of this compound in other major Rauvolfia species such as Rauvolfia serpentina or Rauvolfia vomitoria. The focus of comparative phytochemical studies on these species has predominantly been on other well-known alkaloids.
The following table summarizes the known distribution of key alkaloids, including this compound, across different Rauvolfia species based on available scientific reports.
| Alkaloid | Rauvolfia tetraphylla | Rauvolfia serpentina | Rauvolfia vomitoria |
| This compound | Present [1][2][3] | Not Reported | Not Reported |
| Reserpine | Present[4][5] | Present[4][6][7] | Present[4] |
| Ajmaline | Present[8][9] | Present[6][7] | Not Widely Reported |
| Yohimbine | Present[8][9] | Present[5] | Present |
| Serpentine | Present[9] | Present[7] | Present |
Note: "Not Reported" indicates that the presence of the compound has not been documented in the reviewed scientific literature for that species.
Experimental Protocols
The following sections detail the methodologies for the extraction, isolation, and quantification of indole alkaloids from Rauvolfia species, which can be adapted for the specific analysis of this compound.
Extraction of Indole Alkaloids
A generalized procedure for the extraction of indole alkaloids from plant material is as follows:
-
Plant Material Preparation: The aerial parts (leaves and stems) of the Rauvolfia species are collected, air-dried, and then pulverized into a coarse powder.
-
Maceration/Soxhlet Extraction:
-
Maceration: The powdered plant material is soaked in a suitable solvent (e.g., methanol (B129727) or ethanol) at room temperature for an extended period (e.g., 72 hours) with occasional agitation.
-
Soxhlet Extraction: The powdered plant material is placed in a thimble and continuously extracted with a solvent (e.g., ethanol) in a Soxhlet apparatus.
-
-
Solvent Evaporation: The resulting extract is filtered, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Acid-Base Partitioning: The crude extract is dissolved in an acidic solution (e.g., 5% HCl) and filtered. The acidic solution is then washed with a non-polar solvent (e.g., chloroform) to remove neutral and acidic compounds. The aqueous layer is then basified with a base (e.g., NH4OH) to a pH of 9-10 and extracted with a polar solvent (e.g., chloroform (B151607) or dichloromethane) to isolate the basic alkaloid fraction.
-
Final Evaporation: The organic solvent containing the alkaloids is dried over anhydrous sodium sulfate (B86663) and evaporated to dryness to yield the total alkaloid extract.
Isolation of this compound
The isolation of this compound from the total alkaloid extract of R. tetraphylla is typically achieved through chromatographic techniques:
-
Column Chromatography: The crude alkaloid extract is subjected to column chromatography on silica (B1680970) gel.
-
Elution Gradient: The column is eluted with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of chloroform and methanol, with an increasing proportion of methanol.
-
Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., chloroform:methanol, 9:1) and visualized under UV light or with a suitable staining reagent (e.g., Dragendorff's reagent).
-
Further Purification: Fractions containing the compound of interest are pooled and may require further purification using preparative TLC or High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.
Quantification of this compound
Quantitative analysis of this compound can be performed using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry).
-
Standard Preparation: A pure standard of this compound is required. A stock solution is prepared by dissolving a known amount of the standard in a suitable solvent (e.g., methanol). A series of calibration standards are then prepared by diluting the stock solution.
-
Sample Preparation: A known weight of the dried plant material is extracted as described above. The final alkaloid extract is dissolved in a known volume of the mobile phase.
-
HPLC Conditions (General):
-
Column: A reversed-phase C18 column is commonly used for alkaloid separation.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used. A gradient elution may be necessary to achieve good separation.
-
Flow Rate: A typical flow rate is around 1.0 mL/min.
-
Detection: UV detection is often performed at a wavelength where the indole alkaloids show maximum absorbance (e.g., around 254 nm). For higher specificity and sensitivity, LC-Mass Spectrometry (LC-MS) can be employed.
-
-
Quantification: The concentration of this compound in the sample is determined by comparing the peak area of the analyte in the sample chromatogram with the calibration curve generated from the standards.
Visualized Experimental Workflow
The following diagrams illustrate the general workflow for the phytochemical analysis of Rauvolfia species.
Caption: General workflow for extraction and analysis.
References
- 1. Rauvotetraphyllines A-E, new indole alkaloids from Rauvolfia tetraphylla - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. akjournals.com [akjournals.com]
- 6. researchgate.net [researchgate.net]
- 7. journalaprj.com [journalaprj.com]
- 8. Genus Rauvolfia: A review of its ethnopharmacology, phytochemistry, quality control/quality assurance, pharmacological activities and clinical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Independent lab verification of Rauvotetraphylline A's pharmacological activity
An independent laboratory verification of the pharmacological activity of Rauvotetraphylline A, a novel indole (B1671886) alkaloid, is not extensively available in publicly accessible research. Preliminary studies have begun to sketch out its bioactivity profile, though comprehensive comparative analyses with alternative compounds, supported by detailed, independently verified experimental data, remain to be published.
This compound is one of five new indole alkaloids, designated Rauvotetraphyllines A-E, that have been isolated from the aerial parts of Rauvolfia tetraphylla.[1] This plant has a background in traditional medicine, with various parts used to address ailments such as snakebite, stomach pain, and skin diseases.[2] The genus Rauvolfia is known for producing a variety of pharmacologically active alkaloids.[1][3][4]
Initial in vitro screening has provided some insight into the cytotoxic potential of this compound. However, in this preliminary assessment, it did not show significant activity.
In Vitro Cytotoxicity Data
The cytotoxic effects of Rauvotetraphyllines A-E were evaluated against a panel of human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The results indicated a lack of significant cytotoxic activity for all five compounds at the concentrations tested.
| Compound | HL-60 (Leukemia) | SMMC-7721 (Hepatoma) | A-549 (Lung Cancer) | MCF-7 (Breast Cancer) | SW-480 (Colon Cancer) |
| This compound | >40 µM | >40 µM | >40 µM | >40 µM | >40 µM |
| Rauvotetraphylline B | >40 µM | >40 µM | >40 µM | >40 µM | >40 µM |
| Rauvotetraphylline C | >40 µM | >40 µM | >40 µM | >40 µM | >40 µM |
| Rauvotetraphylline D | >40 µM | >40 µM | >40 µM | >40 µM | >40 µM |
| Rauvotetraphylline E | >40 µM | >40 µM | >40 µM | >40 µM | >40 µM |
| Data sourced from a study that screened the in vitro cytotoxicity of the five new indole alkaloids.[1] |
While this compound itself was inactive in the cytotoxicity screen, other compounds isolated from Rauvolfia tetraphylla have demonstrated biological activities, such as the inhibition of nitric oxide production.[1] This suggests that while direct cytotoxicity may not be a primary activity of this compound, it and its related compounds could be explored for other pharmacological effects.
Experimental Protocols
Detailed, independently verified experimental protocols for the pharmacological evaluation of this compound are not available in the public domain. However, based on the initial screening, a general methodology for the MTT cytotoxicity assay is described below.
MTT Assay for Cytotoxicity Screening
This protocol provides a general framework for assessing the cytotoxic effects of a compound on cultured cell lines.
-
Cell Seeding: Cancer cell lines (e.g., HL-60, SMMC-7721, A-549, MCF-7, SW-480) are cultured in appropriate media and seeded into 96-well plates at a predetermined density. The plates are then incubated to allow for cell attachment.
-
Compound Treatment: A stock solution of this compound is prepared and diluted to various concentrations. The culture medium is removed from the wells and replaced with a medium containing the different concentrations of the test compound. Control wells containing medium with vehicle and untreated cells are also included.
-
Incubation: The treated plates are incubated for a specified period, typically 24 to 72 hours, to allow the compound to exert its effects.
-
MTT Addition: After incubation, the treatment medium is removed, and a fresh medium containing MTT is added to each well. The plates are then incubated for a few hours. During this time, mitochondrial dehydrogenases in viable cells convert the water-soluble MTT into an insoluble purple formazan (B1609692).
-
Formazan Solubilization: The medium containing MTT is removed, and a solvent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each treatment concentration relative to the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined.
Experimental Workflow
Caption: General workflow for in vitro cytotoxicity testing using the MTT assay.
Signaling Pathways
Currently, there is no published research detailing the specific signaling pathways modulated by this compound. The initial cytotoxicity screening did not provide insights into its mechanism of action. Further research is required to elucidate the molecular targets and signaling cascades that may be affected by this compound.
References
Safety Operating Guide
Prudent Disposal of Rauvotetraphylline A: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds like Rauvotetraphylline A is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only ensures a safe working environment but also maintains compliance with federal and local regulations. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound in a laboratory setting.
This compound is a member of the Rauwolfia alkaloids, a class of compounds known for their pharmacological activity.[1][2] As such, it should be treated as a potentially hazardous substance. The disposal of such chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3][4]
I. Personal Protective Equipment (PPE) and Safety Precautions
Before handling this compound, it is imperative to be equipped with the appropriate personal protective equipment to minimize exposure risks.
Required PPE:
| Equipment | Specification |
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Safety glasses with side shields or goggles. |
| Lab Coat | Standard laboratory coat. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary for handling fine powders or creating aerosols. Consult your institution's environmental health and safety (EHS) office for specific guidance. |
Safety Precautions:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid inhalation of dust or fumes.
-
Prevent contact with skin and eyes.
-
Do not eat, drink, or smoke in areas where chemicals are handled.[5]
II. Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.
Spill Cleanup Protocol:
-
Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.
-
Ventilate: Ensure adequate ventilation, if safe to do so.
-
Absorb: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). For solid spills, carefully sweep or vacuum (with HEPA filter) the material, avoiding dust generation.
-
Collect: Place all contaminated materials, including absorbent and cleaning supplies, into a designated, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water, followed by a solvent rinse if appropriate), collecting all cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and institutional EHS office.
III. Disposal Procedures for this compound Waste
The cardinal rule for the disposal of laboratory chemicals is that hazardous waste should never be disposed of down the drain or in the regular trash.[6]
Step-by-Step Disposal Guide:
-
Waste Identification and Segregation:
-
This compound waste, including pure compound, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, must be classified as hazardous chemical waste.
-
This waste should be segregated from other waste streams. Do not mix with incompatible chemicals.[7] It is best practice to collect halogenated and non-halogenated solvent wastes separately.[5]
-
-
Containerization:
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and a description of the contents (e.g., "solid," "in methanol").
-
Include the accumulation start date on the label.
-
-
Storage:
-
Disposal Request:
-
Once the waste container is full or has reached the institutional time limit for storage in an SAA, contact your institution's EHS office to arrange for pickup and disposal by a licensed hazardous waste contractor.
-
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, contributing to a secure research environment and the protection of our ecosystem. Always consult your institution's specific chemical hygiene plan and EHS guidelines for detailed local requirements.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Rauvolfia | Medicinal, Poisonous & Psychoactive | Britannica [britannica.com]
- 3. axonator.com [axonator.com]
- 4. epa.gov [epa.gov]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. danielshealth.com [danielshealth.com]
Safeguarding Research: A Comprehensive Guide to Handling Rauvotetraphylline A
For Immediate Use by Laboratory Personnel
This document provides crucial safety and logistical protocols for the handling and disposal of Rauvotetraphylline A, a potent cytotoxic compound. Adherence to these guidelines is mandatory to ensure the safety of all laboratory personnel and to maintain a secure research environment. This compound is classified as a hazardous substance, and its handling requires stringent safety measures.
Personal Protective Equipment (PPE)
The primary line of defense against exposure to this compound is the consistent and correct use of appropriate Personal Protective Equipment. Due to its cytotoxic nature, a comprehensive PPE ensemble is required.
| PPE Component | Specifications | Usage and Replacement Guidelines |
| Gloves | Double gloving with chemotherapy-rated nitrile gloves. | Inner glove should be tucked under the gown cuff, and the outer glove should extend over the cuff. Change outer gloves every 30-60 minutes or immediately upon known or suspected contamination. Both pairs must be discarded after each use. |
| Gown | Disposable, solid-front, back-closing chemotherapy gown made of a low-permeability fabric. | Must be worn at all times when handling the compound. Gowns should be changed immediately if compromised or at the end of a handling session. Do not wear outside the designated handling area. |
| Eye Protection | Chemical splash goggles and a full-face shield. | Must be worn whenever there is a risk of splash or aerosol generation. |
| Respiratory Protection | A fit-tested N95 or higher respirator. | Required when handling the powdered form of the compound outside of a certified chemical fume hood or biological safety cabinet. |
| Shoe Covers | Disposable, slip-resistant shoe covers. | Must be worn in the designated handling area and removed before exiting. |
Operational Plan: Safe Handling Protocol
All manipulations of this compound, particularly in its powdered form, must be conducted in a designated area with controlled access.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
Experimental Protocol: Weighing and Reconstituting Powdered this compound
-
Preparation:
-
Don all PPE as specified in the table above.
-
Prepare a chemical fume hood or Class II Biological Safety Cabinet. The work surface should be covered with a disposable, plastic-backed absorbent pad.
-
Assemble all necessary materials: this compound, appropriate solvent, volumetric flasks, pipettes, and a designated cytotoxic waste container.
-
-
Weighing:
-
Use a dedicated analytical balance within the containment area.
-
To minimize aerosolization, carefully open the container with the powdered compound.
-
Use a spatula to transfer the desired amount of powder onto weighing paper or into a weighing boat. Avoid pouring the powder directly from the container.[1]
-
Close the primary container tightly immediately after weighing.
-
-
Reconstitution:
-
Carefully add the weighed powder to the volumetric flask.
-
Slowly add the solvent to the flask, rinsing any residual powder from the weighing paper or boat into the flask.
-
Cap the flask and mix gently until the compound is fully dissolved. Avoid vigorous shaking that could create aerosols.
-
-
Post-Handling:
-
All non-disposable equipment that has come into contact with this compound must be decontaminated. Rinse with an appropriate solvent and then wash with a suitable laboratory detergent.
-
Dispose of all single-use items, including the absorbent pad, weighing paper, and pipette tips, in the designated cytotoxic waste container.
-
Disposal Plan
All waste generated from handling this compound is considered cytotoxic and must be disposed of according to institutional and regulatory guidelines.
| Waste Type | Disposal Container | Disposal Procedure |
| Solid Waste | Yellow, puncture-resistant container with a biohazard symbol and "Cytotoxic Waste" label. | Includes contaminated gloves, gowns, shoe covers, absorbent pads, and weighing paper. The container should be sealed when three-quarters full. |
| Sharps Waste | Purple, puncture-proof sharps container with a "Cytotoxic Sharps" label. | Includes needles, syringes, and contaminated glassware. |
| Liquid Waste | Designated, sealed, and labeled container for cytotoxic liquid waste. | Unused solutions of this compound and the first rinse of decontaminated glassware should be collected in this container. Do not dispose of down the drain. |
Waste Segregation and Disposal Workflow
Caption: Workflow for the segregation and disposal of cytotoxic laboratory waste.[2]
Emergency Procedures
Spill:
-
Evacuate: Immediately alert others in the area and evacuate.
-
Secure: Secure the area to prevent entry.
-
PPE: Don appropriate PPE, including a respirator.
-
Contain: Use a cytotoxic spill kit to absorb the spill. For powders, gently cover with damp absorbent material to avoid creating dust.
-
Clean: Clean the area with a suitable decontaminating agent, followed by a thorough wash with detergent and water.
-
Dispose: All materials used for cleanup must be disposed of as cytotoxic waste.
Personnel Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
By adhering to these protocols, researchers can mitigate the risks associated with handling the potent cytotoxic compound, this compound, and ensure a safe and compliant laboratory environment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
